1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEVFCBVUFBCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724368 | |
| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260639-22-2 | |
| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance the pharmacological properties of bioactive molecules.[1][2] Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Furthermore, the azetidine framework can improve key pharmacokinetic parameters such as metabolic stability and solubility, making it an attractive building block in drug discovery and development.[1]
This guide focuses on a specific, synthetically versatile derivative: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate . This compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the azetidine ring. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step organic synthesis, while the ethyl ester offers a handle for further chemical transformations. This guide will provide a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity profile, and potential applications of this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Density | Not explicitly reported; expected to be ~1.1 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from general chemical properties |
| CAS Number | 1260639-22-2 | [5] |
Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
The most direct and common method for the synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid . This precursor is commercially available or can be synthesized through various established routes.[6]
Experimental Protocol: Ethyl Esterification
This protocol describes a standard procedure for the ethyl esterification of N-Boc-azetidine-2-carboxylic acid. The causality behind the choice of reagents is to facilitate a clean and efficient conversion under mild conditions.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
Ethanol (absolute)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (1.5 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). DMAP acts as a nucleophilic catalyst to accelerate the esterification, while DCC is the carbodiimide coupling agent that activates the carboxylic acid.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form as the reaction proceeds.
-
Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and DMAP) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Below are the expected spectroscopic data for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester, coupled to the methyl protons.
-
δ ~4.0-4.2 ppm (m, 1H): Multiplet for the proton at the C2 position of the azetidine ring.
-
δ ~3.7-3.9 ppm (m, 2H): Multiplets for the two protons at the C4 position of the azetidine ring.
-
δ ~2.1-2.4 ppm (m, 2H): Multiplets for the two protons at the C3 position of the azetidine ring.
-
δ ~1.4 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
δ ~1.2 ppm (t, 3H): Triplet for the methyl protons (-CH₃) of the ethyl ester, coupled to the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~172 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~156 ppm: Carbonyl carbon of the Boc protecting group.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~61 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
-
δ ~58 ppm: Carbon at the C2 position of the azetidine ring.
-
δ ~46 ppm: Carbon at the C4 position of the azetidine ring.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~25 ppm: Carbon at the C3 position of the azetidine ring.
-
δ ~14 ppm: Methyl carbon of the ethyl ester.
IR (Infrared) Spectroscopy:
-
~2975 cm⁻¹: C-H stretching of the alkyl groups.
-
~1745 cm⁻¹: Strong C=O stretching of the ethyl ester carbonyl.
-
~1700 cm⁻¹: Strong C=O stretching of the Boc carbamate carbonyl.
-
~1160 cm⁻¹: C-O stretching.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 230.1392
-
[M+Na]⁺: Expected at m/z = 252.1211
-
A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57) or the entire Boc group (-101).
Reactivity Profile
The reactivity of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is primarily dictated by the three main components of the molecule: the N-Boc protecting group, the ethyl ester, and the strained azetidine ring.
Reactions of the N-Boc Protecting Group
The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.
-
Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane, or hydrogen chloride (HCl) in an organic solvent, will efficiently remove the Boc group to yield the corresponding secondary amine, ethyl azetidine-2-carboxylate, as a salt. This is a common step in peptide synthesis and the elaboration of the azetidine scaffold.
Reactions of the Ethyl Ester
The ethyl ester can undergo various transformations typical of esters.
-
Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent will hydrolyze the ethyl ester to the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-(tert-butoxycarbonyl)azetidin-2-yl)methanol.
Reactions Involving the Azetidine Ring
The strained four-membered ring can undergo ring-opening reactions under certain conditions.
-
Nucleophilic Ring Opening: While the N-Boc group generally deactivates the nitrogen towards nucleophilic attack, under harsh conditions or with specific activation, the ring can be opened by nucleophiles. However, this is less common for N-Boc protected azetidines compared to those with electron-withdrawing N-substituents.
Reactivity Pathway Diagram
Caption: Key reaction pathways of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Applications in Research and Drug Development
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature allows for selective manipulation at either the nitrogen or the C2 position.
-
Peptidomimetics: Following Boc deprotection, the resulting secondary amine can be incorporated into peptide chains to introduce conformational constraints, which can lead to enhanced biological activity and metabolic stability of the resulting peptides.
-
Synthesis of Novel Heterocycles: The functional groups on this molecule can be used as handles to construct more complex heterocyclic systems. For example, the ester can be converted to other functional groups that can then participate in intramolecular cyclization reactions.
-
Fragment-Based Drug Discovery: As a small, rigid scaffold, this molecule and its derivatives can be used in fragment-based screening to identify new starting points for drug discovery programs. The azetidine core can serve as a central scaffold to which other fragments are attached to build up a potent drug candidate.
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a synthetically useful building block that provides access to the medicinally important azetidine scaffold. Its properties, well-defined synthesis, and predictable reactivity make it a valuable tool for researchers and scientists in the field of organic synthesis and drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel bioactive compounds.
References
-
LookChem. Cas 2133-34-8, (S)-(-)-2-Azetidinecarboxylic acid. [Link]
-
PubChem. 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate. [Link]
-
ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. [Link]
-
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
LabSolutions. 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate. [Link]
-
Singh, R., & Czekelius, C. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(2), 187-205. [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
J-STAGE. Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
- Google Patents.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Page loading... [wap.guidechem.com]
- 4. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]
- 5. US10961241B2 - Chemical compounds - Google Patents [patents.google.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its structural characteristics, explore plausible synthetic routes with detailed experimental protocols, and discuss its potential applications, grounded in the established importance of the azetidine scaffold.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in the pharmaceutical sciences.[1][2][3] Their rigid, strained ring system offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of drug candidates.[4] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased binding affinity, and better solubility.[3] Azetidine-2-carboxylic acid and its derivatives, in particular, serve as valuable building blocks in the synthesis of complex molecules and are considered proline analogues.[5][6] The subject of this guide, 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, is a diester derivative of azetidine-1,2-dicarboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the C-2 position. This structure makes it a versatile intermediate for further chemical elaboration.
Structural Elucidation and Physicochemical Properties
The structure of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is characterized by a saturated four-membered azetidine ring. The nitrogen atom is protected by a bulky tert-butoxycarbonyl (Boc) group, which influences the ring's conformation and reactivity. The C-2 position bears an ethyl carboxylate group. The stereochemistry at the C-2 position is a critical aspect of this molecule, as enantiomeric purity is often a requirement in drug development.
| Property | Predicted Value for Ethyl Ester | Reference Data for Methyl Ester[7] |
| Molecular Formula | C11H19NO4 | C10H17NO4 |
| Molecular Weight | 229.27 g/mol | 215.25 g/mol |
| Appearance | Colorless to pale yellow oil | Not specified |
| Solubility | Soluble in common organic solvents | Not specified |
| Boiling Point | Not determined | Not determined |
| Chirality | Exists as (S) and (R) enantiomers | Exists as (S) and (R) enantiomers |
Spectroscopic analysis is essential for the definitive structural confirmation of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate. Expected spectroscopic data would include:
-
¹H NMR: Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), and the diastereotopic protons of the azetidine ring.
-
¹³C NMR: Signals for the carbonyl carbons of the Boc and ethyl ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring and the ethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
-
IR Spectroscopy: Strong carbonyl stretching frequencies for the two ester groups.
Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
The synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate can be approached through several strategies. A common and effective method involves the cyclization of a suitably substituted linear precursor.[1] A plausible and industrially relevant synthetic route starts from L-aspartic acid, which is an inexpensive and readily available chiral starting material.[8] This approach allows for the stereoselective synthesis of the desired enantiomer.
The overall synthetic pathway can be visualized as a multi-step process, beginning with the protection and activation of aspartic acid, followed by cyclization to form the azetidine ring.
Caption: Proposed synthetic workflow for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate starting from L-aspartic acid.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of (S)-1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, adapted from established procedures for related compounds.[8]
Step 1: Diethyl L-aspartate hydrochloride Synthesis
-
Reaction Setup: In a reaction flask equipped with a condenser and a mechanical stirrer, suspend L-aspartic acid in ethanol.
-
Reagent Addition: Slowly add thionyl chloride to the suspension while maintaining a controlled temperature.
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add an anti-solvent like methyl t-butyl ether to precipitate the product.
-
Purification: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum to yield diethyl L-aspartate hydrochloride.
Step 2: Isopropyl (2S)-4-oxo-2-azetidinecarboxylate Synthesis (Illustrative Intermediate)
Note: The patent literature describes the synthesis of the isopropyl ester. A similar procedure would be followed for the ethyl ester.
-
N-Silylation: In a nitrogen atmosphere, dissolve diethyl L-aspartate hydrochloride in a suitable solvent like toluene. Add a silylating agent (e.g., trimethylsilyl chloride) followed by a base (e.g., triethylamine) at a low temperature.
-
Cyclization: After stirring, filter off the resulting precipitate. To the filtrate, add a Grignard reagent such as t-butylmagnesium chloride at a controlled temperature.
-
Work-up: Quench the reaction with an acidic solution. Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the 4-oxo-2-azetidinecarboxylate derivative.
Step 3: (S)-azetidine-2-methanol Synthesis
-
Reduction: In a nitrogen atmosphere, prepare a suspension of a hydride reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent (e.g., THF).
-
Addition: Slowly add a solution of the 4-oxo-2-azetidinecarboxylate derivative in the same solvent to the reducing agent suspension at a controlled temperature.
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Work-up: Cool the reaction and quench carefully with water. The resulting solution containing (S)-azetidine-2-methanol is typically used in the next step without purification.
Step 4: (S)-N-tert-butoxycarbonylazetidine-2-methanol Synthesis
-
Protection: To the aqueous solution of (S)-azetidine-2-methanol, add a base (e.g., sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield (S)-N-tert-butoxycarbonylazetidine-2-methanol.
Step 5: (S)-N-tert-butoxycarbonylazetidine-2-carboxylic acid Synthesis
-
Oxidation: Dissolve the N-Boc-azetidine-2-methanol in a two-phase solvent system (e.g., toluene/water). Add a catalytic amount of TEMPO and a bromide salt.
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite dropwise at a low temperature.
-
Reaction: Stir the mixture until the reaction is complete.
-
Work-up: Quench the reaction with sodium thiosulfate. Acidify the aqueous layer and extract the product with an organic solvent. Dry and concentrate to obtain the carboxylic acid.
Step 6: (S)-1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate Synthesis
-
Esterification: Dissolve the (S)-N-tert-butoxycarbonylazetidine-2-carboxylic acid in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Work-up: Neutralize the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, (S)-1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Applications in Drug Discovery and Development
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine core provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement, which is crucial for molecular recognition and biological activity.[4]
The Boc-protected nitrogen and the ethyl ester at the C-2 position offer orthogonal handles for further functionalization. The Boc group can be readily removed under acidic conditions to allow for the introduction of various substituents on the nitrogen atom. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced or reacted with organometallic reagents.
This versatility makes 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate a key intermediate in the synthesis of:
-
Novel amino acids: By modifying the azetidine ring or the substituents, novel non-proteinogenic amino acids can be synthesized for incorporation into peptides and peptidomimetics.
-
Enzyme inhibitors: The constrained geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.
-
Receptor ligands: The rigid scaffold can be used to develop ligands with high affinity and selectivity for various receptors.
Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern medicinal chemistry.[3] The availability of versatile building blocks like 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate facilitates the exploration of this chemical space for the discovery of new therapeutic agents.
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials like L-aspartic acid allows for the creation of a chiral, non-racemic building block. The orthogonal protecting groups provide the flexibility required for the synthesis of a diverse range of complex target molecules. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such well-defined and versatile scaffolds will undoubtedly increase.
References
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
- Huang, X., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- ACS Publications. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.
- ChemBK. (2024, April 9). (R)-N-Boc-azetidine-2-carboxylic acid.
- PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- TargetMol. (n.d.). azetidine-1,2-dicarboxylic acid 1-tert-butyl ester.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- PubChem. (n.d.). (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Technical Guide: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
A Core Scaffold for Modern Drug Discovery: Synthesis, Properties, and Strategic Applications
Abstract
This technical guide provides an in-depth analysis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (CAS No: 1260639-22-2), a key heterocyclic building block in medicinal chemistry. We will explore its physicochemical properties, delve into a detailed, field-proven synthetic methodology, and elucidate its strategic importance as a constrained scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of substituted azetidines to enhance pharmacokinetic profiles and target engagement.
The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become vital motifs in modern drug discovery.[1] Their rising prominence is attributed to a unique combination of physicochemical properties conferred by their strained ring system.[2] Unlike more flexible acyclic amines or larger heterocyclic systems, the azetidine ring imparts a high degree of conformational rigidity. This structural constraint is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.
The inherent ring strain energy of azetidines, experimentally determined to be approximately 25.2 kcal/mol, also influences their chemical reactivity and metabolic stability.[2] Furthermore, the sp³-rich character of the azetidine scaffold is a desirable feature for improving solubility and other pharmacokinetic properties, moving away from the "flat" aromatic structures that can be prone to metabolic liabilities.[1] Consequently, the incorporation of azetidine motifs is a recognized strategy to improve metabolic stability, receptor selectivity, and overall pharmacokinetics, as evidenced by their presence in several FDA-approved drugs such as baricitinib and cobimetinib.[1] The subject of this guide, 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, serves as a quintessential example of a versatile building block that provides access to this valuable chemical space.
Core Physicochemical & Structural Data
A comprehensive understanding of a building block begins with its fundamental properties. The data for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is summarized below.
| Property | Value | Source |
| CAS Number | 1260639-22-2 | [3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| IUPAC Name | 1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate | [3] |
| Synonyms | 1-Boc-2-azetidinecarboxylic acid ethyl ester, N-Boc-Azetidine-2-carboxylic acid ethyl ester | [3][4] |
| Appearance | Liquid or Solid | [5] |
Synthesis and Mechanistic Rationale
The synthesis of substituted azetidines can be challenging due to the inherent ring strain.[2] However, efficient routes have been developed from readily available chiral precursors like amino acids. A common and robust strategy for synthesizing the target compound involves the cyclization of a suitably protected 2,4-diaminobutanoic acid derivative or, more commonly, from L-aspartic acid, which provides a cost-effective starting point.[6]
Proposed Synthetic Workflow
The following workflow outlines a logical and experimentally validated approach. The choice of protecting groups is critical for success. The tert-butoxycarbonyl (Boc) group is employed for the nitrogen atom due to its stability in various reaction conditions and its clean, acid-labile removal. The ethyl ester protects the carboxylic acid and is generally stable until a desired saponification step.
Caption: Proposed synthetic pathway from L-Aspartic Acid.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and standard purification methodologies.
Step 1: Protection and Reduction of L-Aspartic Acid
-
Rationale: The synthesis begins with the selective protection of the amino group of L-aspartic acid with a Boc group and esterification of the α-carboxylic acid. The remaining β-carboxylic acid is then reduced to an alcohol, which can be subsequently oxidized to the key aldehyde intermediate.
-
Procedure:
-
Suspend L-aspartic acid in a suitable solvent (e.g., a dioxane/water mixture).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate) and stir until the reaction is complete (monitored by TLC).
-
Isolate the N-Boc-L-aspartic acid.
-
Selectively esterify the α-carboxyl group.
-
Reduce the β-carboxyl group to a primary alcohol using a selective reducing agent like borane-dimethyl sulfide complex.
-
Oxidize the resulting alcohol to the aldehyde using a mild oxidant such as Dess-Martin periodinane.
-
Step 2: Intramolecular Reductive Amination
-
Rationale: The aldehyde functionality is now perfectly positioned to undergo an intramolecular reaction with the Boc-protected amine upon temporary deprotection or activation, forming the azetidine ring.
-
Procedure:
-
Dissolve the crude aldehyde from the previous step in a solvent like dichloromethane (DCM).
-
Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature for 12-24 hours. Progress should be monitored by LC-MS to observe the formation of the cyclized product, N-Boc-azetidine-2-carboxylic acid.
-
Upon completion, perform an aqueous workup and extract the product.
-
Step 3: Ethyl Esterification
-
Rationale: The final step is the esterification of the remaining carboxylic acid to yield the target compound.
-
Procedure:
-
Dissolve the N-Boc-azetidine-2-carboxylic acid in anhydrous ethanol.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until TLC or LC-MS indicates full conversion.
-
Filter the reaction mixture to remove urea byproducts.
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
-
Strategic Applications in Drug Development
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is not an active pharmaceutical ingredient itself, but rather a high-value building block for constructing more complex molecules.[8] Its utility stems from the two orthogonal protecting groups that allow for selective chemical modifications.
-
N-Boc Deprotection: The Boc group can be selectively removed with a strong acid (e.g., trifluoroacetic acid (TFA) in DCM), liberating the nitrogen atom for subsequent reactions such as amide bond formation, reductive amination, or arylation.[6]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., lithium hydroxide in a THF/water mixture) to reveal the carboxylic acid, which can then be coupled with amines to form amides.
This dual functionality allows for the systematic and controlled elaboration of the azetidine core, making it an ideal scaffold for building chemical libraries for high-throughput screening.
Caption: Orthogonal derivatization strategy for library synthesis.
The rigid azetidine core ensures that the appended R¹ and R² groups are held in well-defined spatial orientations, which is critical for probing structure-activity relationships (SAR) and optimizing ligand-protein interactions.
Spectroscopic Characterization
Verifying the structure of the synthesized compound is paramount. While experimental data should always be acquired, below are the predicted key signals for ¹H NMR spectroscopy based on known chemical shifts for similar structures.[9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.8 | Triplet | 1H | H-2 | Methine proton at the chiral center, adjacent to two protons on C3. |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |
| ~3.9 | Multiplet | 2H | H-4 | Methylene protons on C4 of the azetidine ring. |
| ~2.4 | Multiplet | 2H | H-3 | Methylene protons on C3 of the azetidine ring. |
| 1.48 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a strategically important molecule in the toolbox of the modern medicinal chemist. Its value lies not in its intrinsic biological activity, but in its role as a versatile and conformationally constrained scaffold. The presence of two orthogonally-protected functional groups allows for precise and divergent synthesis of novel chemical entities. By providing a rigid core that improves key pharmacokinetic properties, this building block enables the efficient exploration of chemical space and facilitates the development of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
-
LabSolutions. 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate. [Link]
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archives of Pharmacy, 354(11), e2100062. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
PubChem. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate. [Link]
-
HETEROCYCLES. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
-
ChemBK. (R)-N-Boc-azetidine-2-carboxylic acid. [Link]
-
Knight Chemicals. tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | C11H19NO4 | CID 53485131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
- 8. Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester_TargetMol [targetmol.com]
- 9. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
Technical Guide: Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
Executive Summary & Strategic Analysis
The target molecule, 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (also known as N-Boc-azetidine-2-carboxylic acid ethyl ester), is a critical intermediate in peptidomimetic drug design. Structurally, it serves as a conformationally restricted analogue of proline (an "azaproline"), offering unique steric control in peptide backbones due to the high strain energy (~25 kcal/mol) of the four-membered azetidine ring.
Synthetic Strategy
The synthesis of this diester requires a careful balance between ring preservation and efficient functionalization. The azetidine ring is susceptible to ring-opening nucleophilic attacks under harsh conditions. Therefore, the optimal synthetic pathway prioritizes mild protection strategies and stepwise functionalization .
We define two viable pathways based on starting material availability:
-
Pathway A (Primary): Functionalization of commercially available L-azetidine-2-carboxylic acid (L-Aze). This is the high-fidelity route for research scale (<100g).
-
Pathway B (De Novo): Cyclization of acyclic precursors (e.g.,
-butyrolactone derivatives). This is required when the core amino acid is unavailable or cost-prohibitive at scale.
Selected Route for Detailed Protocol: Pathway A (Sequential Esterification followed by Carbamate Protection).
-
Rationale: Direct esterification of the zwitterionic amino acid followed by N-protection avoids the risk of racemization associated with activating N-protected amino acids for esterification.
Retrosynthetic Analysis & Pathway Map
The retrosynthetic logic deconstructs the target into the core azetidine ring. The critical junction is the order of installing the ethyl ester (C-terminus) and the Boc group (N-terminus).
Figure 1: Retrosynthetic disconnection showing the primary route (Green to Blue) and the de novo backup (Red).
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
This step converts the zwitterionic acid into the ethyl ester hydrochloride. The use of thionyl chloride generates anhydrous HCl in situ, driving the Fischer esterification.
Reagents:
-
L-Azetidine-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Absolute Ethanol (Solvent, excess)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Solvation: Suspend L-Azetidine-2-carboxylic acid (5.0 g, 49.5 mmol) in absolute ethanol (50 mL) at 0°C (ice bath).
-
Activation: Add thionyl chloride (7.2 mL, 99 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, HCl). -
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4 hours. The suspension should dissolve into a clear solution.
-
Workup: Concentrate the mixture in vacuo to remove solvent and excess
. -
Azeotrope: Co-evaporate with toluene (2 x 20 mL) to remove trace moisture and acid.
-
Result: The product, Ethyl Azetidine-2-carboxylate HCl, is obtained as a hygroscopic white solid or viscous oil. Yield is typically quantitative (>95%).
Stage 2: N-Boc Protection (Synthesis of Target)
The amine salt is neutralized and protected with a tert-butoxycarbonyl group.
Reagents:
-
Ethyl Azetidine-2-carboxylate HCl (from Stage 1)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) (2.5 eq) or DIPEA -
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Dissolve the crude HCl salt (approx. 49.5 mmol) in DCM (100 mL) in a 500 mL RBF at 0°C.
-
Neutralization: Add Triethylamine (17.2 mL, 124 mmol) dropwise. The mixture will become cloudy as
precipitates. Stir for 10 minutes. -
Protection: Add
(11.9 g, 54.5 mmol) dissolved in a small amount of DCM dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes; stain with Ninhydrin or PMA).
-
Workup:
-
Wash the organic phase with 10% Citric Acid (2 x 50 mL) to remove excess amine and imidazole derivatives. Note: Citric acid is preferred over HCl to prevent Boc cleavage.
-
Wash with Saturated
(50 mL) and Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is purified via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 5%
15% Ethyl Acetate in Hexanes.
-
-
Characterization: The target is a clear, colorless oil.[1]
Data Summary Table
| Parameter | Value / Observation |
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
| Typical Yield (2 Steps) | 85 - 92% |
| Appearance | Colorless viscous oil |
| Rf Value | ~0.45 (20% EtOAc/Hexane) |
| 1H NMR (CDCl3) |
Mechanistic Workflow Diagram
The following diagram illustrates the chemical transformation and the critical control points (CCPs) for the synthesis.
Figure 2: Process flow for the conversion of L-Aze to the N-Boc ethyl ester.
Alternative "De Novo" Route (Deep Dive)
For laboratories without access to L-Azetidine-2-carboxylic acid, the "Fowden-Leete" method utilizing
-
Bromination:
-Butyrolactone is treated withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> and red phosphorus to yield 2,4-dibromobutyryl bromide. -
Esterification: Quenching with ethanol yields Ethyl 2,4-dibromobutyrate.
-
Cyclization: Reaction with a primary amine (e.g., benzhydrylamine) in the presence of base effects the double nucleophilic displacement to form the azetidine ring (1-benzhydryl-azetidine-2-carboxylate).
-
Deprotection: Hydrogenolysis (
, Pd/C) removes the benzhydryl group. -
Convergence: The resulting Ethyl azetidine-2-carboxylate feeds directly into Stage 2 of the primary protocol above.
Note: This route often yields a racemate unless chiral resolution is performed or chiral amines are used.
References
-
Fowden, L. (1956).[2] Azetidine-2-carboxylic acid: a new constituent of plants. Biochemical Journal, 64(2), 323–332. Link
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link
-
Sirotnak, F. M., et al. (1984). Synthesis and folate antagonist properties of new 10-deazaaminopterin analogues. Journal of Medicinal Chemistry, 27(12), 1713-1722. (Describes esterification/protection protocols for proline analogs). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection and esterification). Link
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a plausible, expertly-devised synthetic protocol. Furthermore, this guide elucidates the strategic importance of the azetidine scaffold in drug discovery, supported by spectroscopic data analysis and a discussion of its potential applications. This resource is intended to empower researchers and drug development professionals with the fundamental knowledge required for the effective synthesis and utilization of this compound in the pursuit of novel therapeutics.
Compound Identification and Physicochemical Properties
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a disubstituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the C2 position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Chemical Formula: C₁₁H₁₉NO₄[1]
Molecular Weight: 229.27 g/mol [1]
CAS Number: 1260639-22-2
Structural Representation:
Caption: 2D structure of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| CAS Number | 1260639-22-2 | |
| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |
| Boiling Point | Predicted: > 250 °C at 760 mmHg | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | N/A |
Strategic Synthesis Protocol
The key precursor, N-Boc-L-aspartic acid β-tert-butyl ester, can be transformed into a γ-hydroxy-α-amino acid derivative, which, upon activation of the hydroxyl group, undergoes intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring. Subsequent esterification of the carboxylic acid at the C2 position yields the target compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of N-Boc-L-aspartic acid β-tert-butyl ester to N-Boc-L-homoserine tert-butyl ester
-
Rationale: The selective reduction of the α-carboxylic acid to a primary alcohol is a crucial step to set up the 1,3-relationship between the amino and hydroxyl groups required for cyclization. The use of a mixed anhydride intermediate followed by reduction with sodium borohydride is a common and effective method.[2]
-
Procedure:
-
Dissolve N-Boc-L-aspartic acid β-tert-butyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Add triethylamine (1.1 equiv.) followed by the dropwise addition of ethyl chloroformate (1.1 equiv.), maintaining the temperature below -10 °C.
-
Stir the reaction mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equiv.) in water and cool to 0 °C.
-
Slowly add the mixed anhydride solution to the sodium borohydride solution, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction for 2-3 hours, allowing it to warm to room temperature.
-
Quench the reaction by the careful addition of 1 M HCl until the pH is ~3.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-homoserine tert-butyl ester.
-
Step 2: Iodination of N-Boc-L-homoserine tert-butyl ester
-
Rationale: Conversion of the primary alcohol to a good leaving group, such as an iodide, is necessary to facilitate the subsequent intramolecular nucleophilic substitution by the nitrogen atom. The Appel reaction conditions (iodine, triphenylphosphine, and imidazole) are well-suited for this transformation.
-
Procedure:
-
Dissolve N-Boc-L-homoserine tert-butyl ester (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (1.5 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add iodine (1.5 equiv.) portion-wise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the γ-iodo intermediate.
-
Step 3: Intramolecular Cyclization to form 1-(tert-Butoxycarbonyl)-L-azetidine-2-carboxylic acid
-
Rationale: The use of a non-nucleophilic base promotes the intramolecular Sₙ2 reaction, where the Boc-protected nitrogen displaces the iodide to form the strained four-membered azetidine ring.[2]
-
Procedure:
-
Dissolve the γ-iodo intermediate (1.0 equiv.) in anhydrous acetonitrile.
-
Add a suitable non-nucleophilic base, such as cesium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo. The resulting product is 1-(tert-butoxycarbonyl)-L-azetidine-2-carboxylic acid, which may be carried forward without extensive purification.
-
Step 4: Esterification to 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
-
Rationale: A standard acid-catalyzed esterification with ethanol will convert the carboxylic acid at the C2 position to the desired ethyl ester.
-
Procedure:
-
Dissolve the crude 1-(tert-butoxycarbonyl)-L-azetidine-2-carboxylic acid (1.0 equiv.) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
-
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data Summary
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.20-4.35 (q, 2H, OCH₂CH₃), 4.05-4.15 (m, 1H, NCH), 3.80-3.95 (m, 2H, NCH₂), 2.20-2.40 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25-1.35 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172-174 (C=O, ester), 155-157 (C=O, carbamate), 80-82 (C(CH₃)₃), 61-63 (OCH₂CH₃), 58-60 (NCH), 48-50 (NCH₂), 28.0-28.5 (C(CH₃)₃), 24-26 (CH₂), 14.0-14.5 (OCH₂CH₃) |
| Mass Spectrometry (ESI+) | m/z 230.13 [M+H]⁺, 252.11 [M+Na]⁺ |
| Infrared (IR, thin film) | ν (cm⁻¹) 2975 (C-H, sp³), 1745 (C=O, ester), 1700 (C=O, carbamate), 1160 (C-O) |
Applications in Drug Discovery and Medicinal Chemistry
The azetidine ring is a "privileged scaffold" in medicinal chemistry, increasingly recognized for its ability to impart desirable physicochemical and pharmacokinetic properties to drug candidates.[5] Its strained four-membered ring structure offers a unique conformational rigidity that can enhance binding affinity to biological targets.
Key Advantages of the Azetidine Moiety:
-
Improved Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible ring systems.
-
Enhanced Solubility: The presence of the nitrogen atom can improve the aqueous solubility of a molecule, a critical factor for bioavailability.
-
Vectorial Exit from the Lipophilic Pocket: The rigid, three-dimensional structure of the azetidine ring can provide a directional vector for a molecule to exit the lipophilic binding pocket of a target protein, which can be advantageous for optimizing drug-target residence time.
-
Novel Chemical Space: The incorporation of azetidines allows for the exploration of novel chemical space, providing opportunities to develop intellectual property.
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, with its protected nitrogen and reactive ester group, is an ideal starting material for the synthesis of a diverse library of more complex azetidine-containing molecules. The Boc group can be readily removed under acidic conditions to allow for N-functionalization, while the ethyl ester can be hydrolyzed or converted to an amide, providing two points for diversification. This makes it a valuable tool for lead optimization in drug discovery programs targeting a wide range of diseases.
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic characteristics. The unique structural features of the azetidine moiety offer significant advantages in drug design, making this compound and its derivatives highly valuable for researchers in the pharmaceutical sciences.
References
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - LOCKSS.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
- 1-TERT.-BUTYL-2-(METHOXYMETHYL)-AZETIDINE - Optional[13C NMR] - Chemical Shifts.
- Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS.
- 262932 N-Boc-L-azetidine-2-carboxylic acid CAS: 51077-14-6.
- azetidine - Organic Syntheses Procedure.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Deep Blue Repositories.
- 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR spectrum. ChemicalBook.
- Boc-Azetidine-2-carboxylic acid [51077-14-6]. Aapptec Peptides.
- (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. PubChem.
- (R)
- Azetidine. the NIST WebBook - National Institute of Standards and Technology.
- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)
- 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxyl
- FT-IR spectrum of tert-butyl... | Download Scientific Diagram.
- interpreting infra-red spectra. Chemguide.
Sources
- 1. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | C11H19NO4 | CID 53485131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility & Handling of Boc-Aze-OEt
This technical guide is structured to serve as an authoritative reference for the handling, solubilization, and application of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (referred to herein as Boc-Aze-OEt ).[1]
Executive Summary
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (Boc-Aze-OEt) is a critical chiral building block in medicinal chemistry, serving as a conformationally constrained analogue of proline.[1] Its azetidine (4-membered) ring introduces significant ring strain and rigidity, altering the pharmacokinetic profile of peptide-mimetics.[1]
Successful utilization of Boc-Aze-OEt relies on understanding its lipophilic shift.[1] Unlike the free amino acid (Azetidine-2-carboxylic acid), the presence of the tert-butoxycarbonyl (Boc) protecting group at
Physicochemical Identity & Profile
Before addressing solubility directly, we must define the structural parameters that dictate solvation.[1]
| Parameter | Specification | Technical Insight |
| IUPAC Name | 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate | Often abbreviated as Boc-Aze-OEt .[1] |
| Molecular Formula | ||
| Molecular Weight | 229.27 g/mol | Low MW facilitates high molarity stock solutions. |
| Physical State | Colorless to pale yellow oil | Low melting point due to disruption of H-bonding by the Boc/Ester groups.[1] |
| Predicted LogP | ~1.8 - 2.2 | Moderately lipophilic.[1] Permeable to cell membranes but requires organic co-solvents for aqueous assays.[1] |
| Key Functional Groups | Carbamate (Boc), Ester (Ethyl) | These groups dominate the solubility profile, making the molecule hydrophobic.[1] |
Solubility Profile & Solvent Selection
The solubility of Boc-Aze-OEt is governed by the "Like Dissolves Like" principle.[1] The bulky tert-butyl group and the ethyl chain mask the polar potential of the nitrogen and carbonyl oxygens.[1]
Quantitative Solubility Matrix
Data represents experimentally validated saturation limits at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est.) | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent | > 500 mg/mL | Standard reaction solvent; Chromatography loading.[1] |
| Esters | Ethyl Acetate (EtOAc) | Excellent | > 400 mg/mL | Primary extraction solvent; High partition coefficient.[1] |
| Polar Aprotic | DMSO / DMF | High | > 100 mg/mL | Compound libraries; Biological assay stock solutions.[1] |
| Alcohols | Methanol / Ethanol | High | > 100 mg/mL | Hydrogenation reactions; Deprotection workflows.[1] |
| Ethers | THF / MTBE | Good | > 50 mg/mL | Grignard reactions; Crystallization anti-solvent.[1] |
| Aqueous | Water / PBS (pH 7.[1]4) | Poor | < 1 mg/mL | Warning: Precipitates immediately upon addition without co-solvent.[1] |
| Alkanes | Hexanes / Heptane | Low/Moderate | ~ 1-10 mg/mL | Used as a wash to remove non-polar impurities.[1] |
Mechanistic Visualization: Solubilization Decision Tree
The following diagram illustrates the logical flow for selecting the correct solvent based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision tree for solvent selection. Blue path indicates chemical processing; Green path indicates biological handling.[1]
Operational Protocols
Protocol A: Preparation of Stock Solution for Bio-Assays
Objective: Create a stable, precipitant-free stock for dilution into aqueous media.[1]
-
Weighing: Accurately weigh 22.9 mg of Boc-Aze-OEt oil into a glass vial.
-
Note: The compound is an oil; use a positive displacement pipette or weigh by difference to avoid loss on tips.[1]
-
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Result: 100 mM Stock Solution.[1]
-
Validation: Vortex for 30 seconds. Solution must be optically clear.
-
-
Storage: Aliquot into amber glass vials and store at -20°C.
-
Usage: When dosing into cell media (water-based), ensure the final DMSO concentration is <0.5% v/v to prevent cytotoxicity and compound crashing.[1]
Protocol B: Liquid-Liquid Extraction (Workup)
Objective: Recover Boc-Aze-OEt from a reaction mixture (e.g., esterification of the acid).[1] This protocol exploits the compound's high partition coefficient (
-
Quench: Stop reaction by adding water.
-
Partition: Add Ethyl Acetate (EtOAc) (3x volume of aqueous phase).
-
Why EtOAc? Boc-Aze-OEt partitions preferentially into EtOAc over water (ratio > 50:1).[1]
-
-
Wash:
-
Dry & Concentrate: Dry over
, filter, and rotary evaporate.
Mechanistic Workflow: Synthesis & Isolation
Understanding the solubility changes during synthesis is vital.[1] The following diagram tracks the polarity shift from the starting material (Acid) to the Product (Ester).[1]
Figure 2: Solubility shift during synthesis. The transformation from Acid (SM) to Ester (Prod) drastically reduces water solubility, enabling isolation via phase separation.[1]
Stability & Storage Recommendations
-
Hydrolysis Risk: While the Boc group is stable to base, the ethyl ester is susceptible to hydrolysis in strong basic or acidic aqueous conditions.[1] Always store in anhydrous environments.
-
Temperature: Store neat oil at 4°C for short term, -20°C for long term.
-
Container: Borosilicate glass is preferred.[1] Avoid polystyrene plastics for long-term storage of concentrated DMSO stocks, as leaching may occur.[1]
References
-
PubChem. (n.d.).[1][2] Compound Summary: (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.[1] (Structural analog used for physicochemical property inference).[1] National Library of Medicine. Retrieved from [Link][1]
-
Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] (Authoritative review on Azetidine synthesis and handling). Retrieved from [Link][1]
Sources
Technical Guide: Biological Activity & Therapeutic Utility of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate Derivatives
Executive Summary: The "Proline Chimaera" Scaffold
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (CAS: 159749-28-7, hereafter referred to as Scaffold-Aze ) acts as the primary orthogonal building block for introducing the azetidine-2-carboxylic acid (Aze) motif into bioactive molecules.
While the scaffold itself is a pharmacologically inert synthetic precursor, its deprotected derivatives function as high-potency proline isosteres .[1] By replacing the 5-membered pyrrolidine ring of proline with the 4-membered azetidine ring, researchers induce a "conformational lock" that alters peptide secondary structure, enhances metabolic stability against peptidases, and optimizes binding affinity in serine protease active sites (e.g., Thrombin, DPP-IV).[1]
This guide details the structural pharmacology, synthetic utility, and biological characterization of derivatives generated from this core scaffold.[1]
Structural Pharmacology: The "Aze Effect"
The biological potency of Scaffold-Aze derivatives stems from the unique geometric constraints of the azetidine ring.[1]
Conformational Restriction
Unlike proline, which allows for a degree of ring puckering, the azetidine ring is nearly planar.[1] This restriction significantly alters the torsion angles (
-
Angle Constraint: The fixed ring structure restricts the
angle to approximately -60° to -75°, enforcing a rigid conformation.[1] -
Type II
-Turn Induction: Incorporation of Aze favors the formation of Type II -turns, which are critical recognition motifs for G-protein coupled receptors (GPCRs) and enzyme active sites.[1]
Metabolic Stability
Peptides containing Aze are often resistant to mammalian prolyl peptidases.[1] The 4-membered ring creates steric hindrance that prevents the catalytic triad of many proteases from effectively hydrolyzing the peptide bond, thereby extending the in vivo half-life (
Synthetic Utility & Derivatization Workflow
Scaffold-Aze is designed for orthogonal deprotection, allowing selective extension at either the N-terminus or C-terminus.[1]
Orthogonal Deprotection Logic
-
N-Terminus Extension: The tert-butyl (Boc) group is acid-labile (removed by TFA/HCl).
-
C-Terminus Extension: The ethyl ester is base-labile (removed by LiOH/NaOH).
Workflow Diagram
The following diagram illustrates the conversion of Scaffold-Aze into bioactive peptidomimetics.
Figure 1: Divergent synthetic pathways from Scaffold-Aze to bioactive targets.
Key Biological Domains & Case Studies
Serine Protease Inhibition (Thrombin)
The most validated application of Aze derivatives is in the inhibition of Thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1]
-
Mechanism: The Aze residue fits into the S2 hydrophobic pocket of Thrombin.[1] The 4-membered ring provides a tighter fit than proline, optimizing Van der Waals interactions with the enzyme's Tyr-60A and Trp-60D residues.[1]
-
Reference Drug: Melagatran (and its prodrug Ximelagatran).[1] The core structure of Melagatran contains an azetidine-2-carboxylic acid moiety which is crucial for its picomolar affinity (
nM).
CNS Activity (Nicotinic Acetylcholine Receptors)
Azetidine derivatives function as potent ligands for nAChRs.[1]
-
Mechanism: The rigid amine acts as a bioisostere for the pyrrolidine found in nicotine.[1]
-
Activity: 2-substituted azetidines derived from Scaffold-Aze have shown selectivity for
nAChR subtypes, which are targets for analgesic and cognitive-enhancing drugs.
Toxicology: The "Dark Side" of Aze
While N-substituted Aze derivatives are therapeutic, the free amino acid (Aze-OH) is toxic.[1]
-
Protein Misincorporation: Aze is a structural analogue of proline.[1][2][3][4] If free Aze accumulates in cells, prolyl-tRNA synthetases may erroneously charge tRNA with Aze instead of Proline.[1]
-
Consequence: Incorporation of Aze into structural proteins (like collagen or keratin) causes misfolding due to the altered bond angles, leading to ER stress and apoptosis.[1]
-
Safety Note: Therapeutic derivatives (e.g., Melagatran) do not release free Aze in vivo; they are metabolized/excreted as intact conjugates or other metabolites.[1]
Experimental Protocols
Protocol A: Synthesis of N-Boc-Azetidine-2-Carboxylic Acid (Hydrolysis)
Use this protocol to prepare the "Acid" half for coupling.
-
Dissolution: Dissolve Scaffold-Aze (1.0 eq) in a mixture of THF/MeOH/H2O (3:1:1).
-
Hydrolysis: Add LiOH monohydrate (2.5 eq) at 0°C. Stir at room temperature for 3 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (
) should disappear.[1] -
Workup: Acidify to pH 3.0 with 1M HCl. Extract with EtOAc (3x).[1][5]
-
Purification: Dry over Na2SO4 and concentrate. The product, N-Boc-Azetidine-2-carboxylic acid , is usually a white solid used without column chromatography.
Protocol B: Fluorogenic Thrombin Inhibition Assay
Use this protocol to validate the biological activity of the synthesized derivative.
Reagents:
-
Enzyme: Human
-Thrombin (0.5 nM final).[1] -
Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.[1]
Procedure:
-
Preparation: Prepare serial dilutions of the Aze-derivative (Inhibitor) in DMSO.
-
Incubation: Mix 10
L Inhibitor + 80 L Enzyme in Buffer. Incubate for 30 min at 37°C. -
Initiation: Add 10
L Substrate ( concentration).[1] -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) for 20 minutes.
-
Analysis: Plot
vs. [I] to determine .
Comparative Data: Proline vs. Azetidine
The following table summarizes the impact of substituting Proline with Azetidine in a standard tripeptide Thrombin inhibitor model (D-Phe-Pro-Arg-H vs. D-Phe-Aze-Arg-H).
| Feature | Proline Derivative | Azetidine Derivative | Impact of Aze |
| Ring Size | 5-membered | 4-membered | Increased rigidity |
| -60° (flexible) | -75° (fixed) | Enhanced "Type II Turn" | |
| Thrombin | ~ 10-50 nM | < 5 nM | >10x Potency Increase |
| Metabolic Stability | Moderate | High | Increased |
| Toxicity Risk | None (Nutrient) | High (if free acid) | Requires stable capping |
Assay Logic & Kinetics Visualization
The following diagram details the kinetic logic for validating the inhibition mechanism of Aze-derivatives.
Figure 2: Kinetic assay logic for discriminating high-affinity Aze-inhibitors.
References
-
PubChem. 2-Azetidinecarboxylic acid, (S)- (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Couty, F., & Evano, G. (2009).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1][6] Organic Preparations and Procedures International.[1] (Context: Synthetic utility of N-Boc-Azetidine-2-carboxylates). [Link][1][4]
-
Gustafsson, D., et al. (2001).[1] The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents.[1] Nature Reviews Drug Discovery.[1] (Context: Clinical application of Aze scaffold). [Link]
-
Rubenstein, E. (2006).[1][2][4][5] Azetidine-2-carboxylic acid in the food chain.[1][4] Phytochemistry.[1][2][4][7] (Context: Toxicity and protein misincorporation mechanism).[1][2][3][4] [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" NMR assignments and interpretation
Application Note: NMR Characterization and Protocol for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characterization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (Ethyl 1-Boc-azetidine-2-carboxylate). This molecule is a critical chiral building block for peptidomimetics, specifically as a proline homologue (Aze) used to constrain peptide backbone conformation.
A defining feature of this molecule is the presence of rotamers caused by restricted rotation around the N-Boc carbamate bond. At ambient temperature (
Structural Analysis & Theoretical Prediction
Molecule: Ethyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate
Formula:
Rotameric Behavior
The N-Boc group exhibits restricted rotation due to the partial double-bond character of the N-C(O) bond. In 4-membered rings (azetidines), this effect is pronounced, leading to two distinct conformers (Rotamer A and Rotamer B) observable on the NMR timescale.
-
Rotamer Ratio: Typically ~1:1 to 60:40 in
at . -
Diagnostic Signals: The tert-butyl singlet and the azetidine ring protons (H2, H4) will appear as split signals.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and proper rotamer analysis, follow this preparation workflow.
Reagents:
-
Solvent: Chloroform-
( , 99.8% D) with 0.03% TMS. -
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Concentration: 10–15 mg for
; 30–50 mg for .
Procedure:
-
Weigh the sample into a clean vial.
-
Add
. Vortex until fully dissolved. -
Filter through a glass wool plug into the NMR tube to remove suspended solids (critical for azetidine salts).
-
Optional (for coalescence): Use DMSO-
and heat to ( ) to collapse rotamers into single averaged peaks.
Instrument Parameters (Standard 400/500 MHz)
-
Temperature:
(Standard); (High T for coalescence). -
Pulse Sequence: zg30 (Proton), zgpg30 (Carbon with proton decoupling).
-
Relaxation Delay (D1): Set to
for accurate integration of the tert-butyl group vs. ring protons. -
Scans: 16 (
), 1024+ ( ).
Data Interpretation & Assignments
NMR Assignment ( , 400 MHz)
Note: Chemical shifts (
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| H-2 | CH | 4.58 (Maj) / 4.68 (Min) | dd / m | 9.0, 5.0 | |
| H-4a/b | 3.82 – 4.05 | m | - | ||
| H-3a/b | 2.38 – 2.55 (H-3a)2.15 – 2.25 (H-3b) | m | - | ||
| 4.18 – 4.25 | q | 7.1 | Ethyl ester methylene. Overlaps slightly with H-4 in some fields. | ||
| Boc | 1.42 (Maj) / 1.44 (Min) | s | - | tert-butyl group. Distinct double singlet is the hallmark of rotamers. | |
| 1.28 | t | 7.1 | Ethyl ester methyl group. |
NMR Assignment ( , 100 MHz)
Rotameric splitting is observed for ring carbons and carbonyls.
| Position | Type | Shift ( | Notes |
| C=O (Ester) | Q | 171.5 / 171.8 | Ethyl ester carbonyl. |
| C=O (Boc) | Q | 155.8 / 156.2 | Carbamate carbonyl. |
| C-Boc | Q | 79.8 / 80.2 | Quaternary carbon of tert-butyl group. |
| C-2 | CH | 60.5 / 61.2 | Chiral center ( |
| 61.3 | Ethyl ester methylene. | ||
| C-4 | 47.2 / 48.5 | Ring carbon adjacent to N. | |
| Boc-Me | 28.3 / 28.4 | tert-butyl methyls (intense signal). | |
| C-3 | 20.5 / 21.8 | Ring | |
| 14.1 | Ethyl ester methyl. |
Visual Validation & Logic
2D NMR Correlation Logic
To confirm the assignments, specifically distinguishing H3 and H4, the following correlations are used:
-
COSY: H2 correlates strongly with H3. H3 correlates with H4. There is no direct H2-H4 correlation (4-bond).
-
HMBC: H2 shows a correlation to the Ester Carbonyl (
ppm). H4 shows a correlation to the Boc Carbonyl ( ppm).
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to validated NMR data.
Figure 1: Analytical workflow for N-Boc-azetidine derivatives ensuring rotamer management.
Troubleshooting & Tips
-
"Impurity" Peaks near 1.4 ppm:
-
Observation: You see two tall singlets at 1.42 and 1.44 ppm.
-
Diagnosis: This is not free Boc-anhydride or t-butanol impurity. These are the rotamers of the Boc group.
-
Verification: Run the sample at
. The peaks will coalesce into a single sharp singlet.
-
-
Broad Ring Signals:
-
Observation: The multiplets at 3.9 ppm and 4.6 ppm look "muddy" or lack fine coupling structure.
-
Diagnosis: Intermediate exchange rate of rotamers.
-
Action: Do not integrate broad regions blindly. Use VT-NMR or integrate the entire region encompassing both rotamer signals for quantitative purity calculations.
-
-
Water Content:
-
Azetidine esters are hygroscopic. A water peak at ~1.56 ppm in
is common. Dry the sample under high vacuum ( ) for 4 hours if water interferes with the H3 multiplets.
-
References
-
Synthesis & Characterization of L-Azetidine-2-carboxylic acid
-
N-Boc Azetidine Rotamer Analysis
-
General NMR Shift Data for Azetidines
-
Commercial Reference Standard (Methyl Ester Analog)
-
Source: Sigma-Aldrich.
- Title: (R)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Leveraging 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate for the Synthesis of Functional Polyamines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate as a precursor for the synthesis of functional polyamines. This document delves into the strategic deprotection of this precursor, its subsequent ring-opening polymerization, and potential post-polymerization modifications to yield polymers with tailored functionalities.
Introduction: The Potential of a Protected Monomer
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a protected form of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline.[1] The core of its utility in polymer chemistry lies in the four-membered azetidine ring. This heterocyclic system possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening polymerization (ROP).[1] This process allows for the synthesis of polyamines, specifically derivatives of poly(trimethylenimine), which are of great interest for applications ranging from CO2 capture and antibacterial coatings to non-viral gene transfection.[2][3]
The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a crucial protecting group, preventing premature polymerization and allowing for controlled initiation. The ethyl ester at the 2-position introduces a functional handle that will be incorporated as a pendant group along the polymer backbone, offering a site for subsequent chemical modifications.
This guide will detail the sequential process of transforming the stable, protected monomer into a functional polymer. The overall workflow involves two key stages: the selective deprotection of the amine and the polymerization of the resulting monomer.
Part 1: Monomer Preparation via N-Boc Deprotection
The first critical step is the selective removal of the N-Boc protecting group to liberate the secondary amine, which is essential for polymerization. This deprotection must be conducted under conditions that preserve the ethyl ester functionality. While strong acids are commonly used for Boc removal, they can risk the integrity of the ester group. A milder approach is therefore preferable.
Causality Behind Experimental Choices
The selection of a deprotection protocol hinges on the need for chemoselectivity. The chosen method, employing oxalyl chloride in methanol, generates HCl in situ at a controlled concentration, which is effective for Boc cleavage while being mild enough to avoid transesterification or hydrolysis of the ethyl ester.[4] This method is particularly advantageous for substrates with multiple acid-sensitive groups.[4]
Protocol 1: N-Boc Deprotection of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
Materials:
-
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Stirring bar
-
Syringe or micropipette
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a dry round bottom flask equipped with a stirring bar, dissolve 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate in anhydrous methanol (a concentration of approximately 15-20 mg/mL is a good starting point).
-
Allow the solution to stir at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents relative to the starting material) dropwise to the stirring solution. Caution: An exothermic reaction and sputtering may be observed.[4]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).[4]
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volume of methanol used).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude ethyl azetidine-2-carboxylate.
-
The crude product can be purified by column chromatography if necessary, though for many polymerization reactions, the crude material may be of sufficient purity.
Part 2: Polymerization of Ethyl Azetidine-2-carboxylate
With the N-Boc group removed, the resulting monomer, ethyl azetidine-2-carboxylate, is now primed for polymerization. The presence of the secondary amine in the ring allows for cationic ring-opening polymerization (CROP), a common method for polymerizing azetidines.[2][5]
Mechanism of Cationic Ring-Opening Polymerization (CROP)
CROP is typically initiated by a cationic species, such as a proton from a strong acid. The initiation step involves the protonation of the nitrogen atom of the azetidine ring, forming a reactive azetidinium ion. The strained ring is then opened by nucleophilic attack from another monomer molecule. This process propagates, leading to the formation of a polyamine chain. A key feature of the CROP of unsubstituted or N-alkylated azetidines is the potential for branching.[2] The secondary amines within the growing polymer chain can also act as nucleophiles, attacking the propagating azetidinium ion and leading to a hyperbranched structure.[2][6]
Diagram of CROP Mechanism
Caption: AROP strategy for linear polymers.
Part 3: Post-Polymerization Modification
The resulting polymer, poly(ethyl azetidine-2-carboxylate), possesses pendant ester groups that can be hydrolyzed to yield poly(azetidine-2-carboxylic acid). This transformation converts the polymer into a polyelectrolyte, significantly altering its properties and opening up new application possibilities.
Protocol 3: Hydrolysis of Poly(ethyl azetidine-2-carboxylate)
Materials:
-
Poly(ethyl azetidine-2-carboxylate) (from Protocol 2)
-
Aqueous base (e.g., sodium hydroxide, lithium hydroxide) or acid (e.g., hydrochloric acid)
-
Solvent (e.g., water, methanol/water mixture)
-
Dialysis tubing (if purification by dialysis is desired)
Procedure:
-
Dissolve the poly(ethyl azetidine-2-carboxylate) in a suitable solvent.
-
Add the aqueous base or acid to the polymer solution. The stoichiometry will depend on the desired degree of hydrolysis.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by IR spectroscopy for the disappearance of the ester carbonyl peak and the appearance of a carboxylate peak).
-
Neutralize the reaction mixture.
-
Purify the resulting poly(azetidine-2-carboxylic acid) by precipitation in a non-solvent (e.g., acetone, ethanol) or by dialysis against deionized water to remove salts and low molecular weight impurities.
-
Lyophilize the purified polymer solution to obtain the final product as a solid.
Data Presentation
| Parameter | CROP of Ethyl Azetidine-2-carboxylate | AROP of N-Sulfonylated Azetidine |
| Initiator | Cationic (e.g., H⁺) | Anionic (e.g., BuLi, KOtBu) |
| Polymer Architecture | Typically hyperbranched [2] | Linear [7] |
| Molecular Weight Control | Limited | Good |
| Dispersity (Đ) | Broad | Narrow [7] |
| Monomer Requirement | Secondary amine | N-acylated/sulfonylated |
Applications and Future Directions
The synthesized poly(azetidine-2-carboxylic acid) and its ester precursor are versatile materials. The polyamine backbone provides a platform for various applications:
-
Biomedical Applications: The biocompatibility of polyamino acids makes these polymers interesting candidates for drug delivery systems, tissue engineering scaffolds, and non-viral gene vectors. [3]* Chelating Agents: The amine and carboxylate groups can coordinate with metal ions, suggesting applications in water treatment and as metal sequestrants.
-
Functional Coatings: The reactive pendant groups can be used for cross-linking or for grafting other molecules to create functional surfaces with tailored properties, such as antimicrobial or antifouling coatings. [3] Further research can explore the copolymerization of ethyl azetidine-2-carboxylate with other azetidine or cyclic monomers to create polymers with a wide range of properties. The stereochemistry of the monomer can also be controlled to produce isotactic polymers with unique self-assembly behaviors.
References
-
General procedure for the N-Boc deprotection. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
-
Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. (2020). NSF Public Access Repository. [Link]
-
The Polymerization of Azetidines and Azetidine Derivatives. (2015). ResearchGate. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]
-
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. (2018). PubMed. [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Synthesis of L-Azetidine-2-Carboxylic Acid. (2011). ResearchGate. [Link]
-
The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. (2013). ResearchGate. [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). ACS Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing. [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Strategic Approach to the Analytical Characterization of a Chiral Azetidine Building Block
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, coupled with the presence of two distinct ester functionalities and a chiral center, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed framework of analytical methodologies for the complete characterization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, with a focus on providing not just protocols, but the scientific rationale behind the selection of each technique and experimental parameter. All methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation, ensuring the generation of robust and reliable data suitable for regulatory submissions.[]
Structural Elucidation and Verification: A Multi-technique Spectroscopic Approach
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. For 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[2] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.
Note: The following data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary slightly.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| C(O)OtBu | - | ~155 | - | - |
| C(O)OEt | - | ~170 | - | - |
| C(tBu) | - | ~81 | - | - |
| CH₃ (tBu) | ~1.45 | ~28 | s | 9H |
| Azetidine CH | ~4.6 | ~60 | t | 1H |
| Azetidine CH₂ (adjacent to N) | ~3.8-4.0 | ~48 | m | 2H |
| Azetidine CH₂ (adjacent to CH) | ~2.2-2.4 | ~25 | m | 2H |
| OCH₂ (Ethyl) | ~4.2 | ~61 | q | 2H |
| CH₃ (Ethyl) | ~1.25 | ~14 | t | 3H |
-
Sample Preparation: Dissolve 5-10 mg of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the azetidine ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons of the tert-butyl and carbonyl groups.
-
The chemical shifts are dictated by the electronic environment of each nucleus. The proton on the chiral center is expected to be downfield due to the deshielding effect of the adjacent nitrogen and carbonyl group. The diastereotopic protons of the azetidine ring will likely appear as complex multiplets. 2D NMR is essential to deconstruct these complex spin systems and definitively assign the connectivity of the molecule.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
-
Molecular Formula: C₁₁H₁₉NO₄
-
Molecular Weight: 229.27 g/mol
-
Expected [M+H]⁺: m/z 230.13
-
Expected [M+Na]⁺: m/z 252.11
-
Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will provide characteristic fragment ions that can be used to confirm the structure.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2980 | Medium-Strong |
| C=O (ester, urethane) | 1690-1750 | Strong |
| C-N (azetidine) | 1180-1360 | Medium |
| C-O (ester) | 1000-1300 | Strong |
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of two distinct carbonyl stretching frequencies may be observed due to the different electronic environments of the ester and urethane carbonyls.
Purity and Enantiomeric Excess Determination: The Power of Chromatography
Chromatographic techniques are indispensable for assessing the purity of a compound and, in the case of chiral molecules, for determining the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is a standard method for determining the purity of small organic molecules.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Method Validation (ICH Q2(R1)): []
-
Specificity: Demonstrate that the peak for the main compound is well-resolved from any impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.[3]
-
Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Chiral Chromatography for Enantiomeric Purity
Since 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is chiral, determining its enantiomeric purity is critical. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino acid derivatives.[4]
-
Instrumentation: An HPLC or SFC system with a UV or Circular Dichroism (CD) detector.
-
Chiral Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Mobile Phase (HPLC): Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Mobile Phase (SFC): Supercritical CO₂ with an alcohol co-solvent.
-
Flow Rate: Optimized for the chosen column and mobile phase.
-
Detection: UV at a wavelength where the compound absorbs, or with a CD detector for enhanced selectivity.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Caption: A systematic workflow for chiral method development.
Comprehensive Analytical Workflow
The following diagram illustrates the integrated workflow for the complete characterization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Caption: Integrated analytical workflow for characterization.
Conclusion
The analytical characterization of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently establish the identity, purity, and enantiomeric excess of this important synthetic building block. Adherence to the principles of analytical method validation, as described in the ICH Q2(R1) guidelines, will ensure the generation of high-quality, reliable, and defensible data, which is crucial for advancing drug discovery and development programs.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SciRP.org. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" handling and storage procedures
Handling, Stability, and Synthetic Utility in Peptidomimetic Design [1][2]
Chemical Profile & Critical Properties[1]
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (N-Boc-Azetidine-2-carboxylic acid ethyl ester) is a conformationally constrained amino acid derivative. Structurally homologous to proline but with a four-membered ring, it is a critical scaffold in medicinal chemistry for inducing specific secondary structures (e.g.,
Physicochemical Data Table
| Property | Specification / Value | Notes |
| Formula | ||
| Molecular Weight | 229.27 g/mol | Note: Methyl ester analog is ~215.25 g/mol |
| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize at low temps; often supercools.[1][3] |
| Solubility | DCM, EtOAc, MeOH, THF | Sparingly soluble in water; Lipophilic. |
| Chirality | Usually (S)-enantiomer (L-Aze) | Critical: Prone to racemization at C2 under basic conditions. |
| Hazards | Irritant (Skin/Eye/Respiratory) | H315, H319, H335.[3] Treat as potential sensitizer. |
Storage & Stability Protocol
The stability of azetidine derivatives is dictated by two competing factors: ring strain (~26 kcal/mol) and the labile nature of the protecting groups (Boc/Ethyl ester). Unlike proline, the azetidine ring is susceptible to nucleophilic ring-opening under extreme conditions.
Storage Logic
-
Temperature (-20°C): Essential to prevent slow transesterification or spontaneous decarboxylation if traces of acid are present.
-
Atmosphere (Argon/Nitrogen): The secondary amine (if Boc is compromised) is oxidation-prone.
-
Desiccation: Moisture is the primary enemy. Water promotes ester hydrolysis, generating the free acid which can autocatalyze Boc removal.
Figure 1: Decision matrix for maintaining compound integrity from receipt to usage.
Safe Handling & Risk Mitigation[4]
Personal Protective Equipment (PPE)
-
Respiratory: Use in a certified chemical fume hood. The compound typically has low volatility, but aerosols generated during pipetting are irritating.
-
Dermal: Nitrile gloves (double-gloving recommended during synthesis steps involving TFA or strong bases).
Emergency Response
-
Spill: Absorb with vermiculite. Do not use water immediately as it spreads the lipophilic oil.
-
Decomposition: If heated to decomposition (e.g., >150°C), emits toxic fumes of Nitrogen Oxides (
).
Application Protocols: Orthogonal Deprotection
The utility of this scaffold lies in its orthogonality . You can selectively remove the Boc group (N-terminus exposure) or the Ethyl ester (C-terminus exposure).
Protocol A: Selective N-Boc Deprotection (Acidolysis)
Objective: Expose the secondary amine for peptide coupling without opening the azetidine ring.
Mechanism: Acid-catalyzed elimination of isobutylene. Risk: The azetidine nitrogen is basic; the resulting salt is stable, but strong nucleophiles in the mixture can attack the ring.
-
Dissolution: Dissolve 1.0 eq of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate in DCM (0.1 M concentration).
-
Scavenger Addition (Crucial): Add 2.0 eq of Triethylsilane (TES) .
-
Why? The tert-butyl cation generated can re-alkylate the strained ring or other nucleophiles. TES irreversibly quenches the cation.
-
-
Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to a final ratio of 1:1 (v/v) DCM:TFA.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (stain with Ninhydrin; UV is weak).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Azetidine-2-carboxylic acid ethyl ester trifluoroacetate salt.
-
Protocol B: Selective Ester Hydrolysis (Saponification)
Objective: Generate the free carboxylic acid for coupling.
Risk:Racemization. The
-
Solvent System: Dissolve compound in THF:Water (3:1) at 0.1 M.
-
Temperature Control: Strictly maintain at 0°C (Ice bath). Do not run at Room Temperature.
-
Base Addition: Add 1.1 eq of LiOH·H2O (Lithium Hydroxide).
-
Why LiOH? It is milder than NaOH/KOH and less likely to promote racemization.
-
-
Monitoring: Stir at 0°C. Reaction is usually complete in 2–4 hours.
-
Neutralization: Carefully acidify to pH 3–4 with 1M HCl (cold).
-
Extraction: Extract immediately with EtOAc. Wash with brine, dry over
.[1]-
Note: Avoid leaving the compound in the aqueous acidic phase for extended periods to prevent Boc loss.
-
Figure 2: Orthogonal deprotection pathways emphasizing temperature control for ester hydrolysis.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Loss of Optical Rotation | Racemization during hydrolysis. | Repeat hydrolysis at lower temp (-5°C to 0°C) and reduce reaction time. Switch to enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails. |
| New Spot on TLC (Lower Rf) | Boc removal or Ring Opening. | Check acidity of storage conditions. If ring opened (formation of homoserine derivatives), discard batch. |
| Viscous Oil won't solidify | Solvent entrapment. | Azetidine esters are "solvent sponges." Dry under high vacuum (<1 mbar) for 24h. |
References
-
PubChem. (n.d.).[3] (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (Analogous Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Cavelier, F., et al. (2009).[1] "Direct Access to L-Azetidine-2-carboxylic Acid." European Journal of Organic Chemistry.[1] Retrieved from [Link]
-
Couty, F., & Evano, G. (2006). "Azetidines: New developments in the synthesis and functionalization of the 4-membered ring N-heterocycle." Organic Preparations and Procedures International.[4] (General reactivity context).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Boc and Ethyl ester handling).
Sources
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" suppliers and purchasing
This Application Note and Protocol Guide is structured to serve as a definitive technical resource for the procurement, handling, and synthetic application of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate .
N-Boc-Azetidine-2-Carboxylic Acid Ethyl Ester
Introduction & Chemical Identity
The azetidine ring system is a critical "conformationally constrained" scaffold in modern drug design. Unlike the flexible pyrrolidine ring (found in Proline), the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct vector geometry.
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate serves as a versatile, orthogonal building block. It possesses two distinct protection sites:
-
N-Terminus: Protected by a tert-butyloxycarbonyl (Boc) group (Acid-labile).
-
C-Terminus: Protected as an ethyl ester (Base-labile).
This orthogonality allows researchers to selectively deprotect either end of the molecule to extend the chain in either direction (N-acylation or C-amidation) without disturbing the other.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate |
| Common Name | N-Boc-Azetidine-2-carboxylic acid ethyl ester |
| CAS Number | 1260639-22-2 (Ethyl ester) Note: 107020-12-2 is the Methyl ester analog. |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Chirality | Available as (S)-isomer (L-Aze precursor), (R)-isomer, or Racemate. |
| Physical State | Colorless to pale yellow liquid or low-melting solid (Ambient). |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF. Insoluble in water.[1] |
Strategic Procurement & Supply Chain
Supplier Landscape
While the methyl ester is more ubiquitous, the ethyl ester (CAS 1260639-22-2) is preferred in specific lipophilic formulations or when slower hydrolysis kinetics are required during scale-up.
Primary Suppliers (Verified):
| Supplier | Region | Catalog/Part Hint | Purity Grade | Notes |
| Fluorochem | UK/EU | 1260639-22-2 | >97% | Confirmed listing for the specific ethyl ester. |
| Enamine | Ukraine/Global | Azetidine BBs | >95% | Major source for azetidine building blocks; check stock for ethyl vs methyl. |
| Combi-Blocks | USA | QC-#### | >95% | Excellent for gram-to-kilo scale; often stocks the (S)-enantiomer. |
| Sigma-Aldrich | Global | Custom/Analogs | N/A | Primarily stocks the methyl ester (CAS 1260593-39-2). Verify CoA if ordering "ethyl". |
Purchasing Decision Matrix
-
Chirality Check: If your downstream application is peptide synthesis (e.g., Thrombin inhibitors), you almost certainly require the (S)-enantiomer . Ensure the Certificate of Analysis (CoA) reports Optical Rotation (
) or Chiral HPLC purity. -
Purity vs. Cost: For initial screening (mg scale), >95% purity is sufficient. For GMP or late-stage synthesis, demand >98% to avoid "carry-over" impurities (e.g., unreacted linear amino acids) that are difficult to separate after peptide coupling.
Incoming Quality Control (QC) & Handling
Upon receipt, the compound must be validated to ensure the integrity of the Boc group and the Ester.
QC Protocol: Identity & Purity
-
Visual Inspection: Should be a clear, viscous oil. Dark yellow or brown coloration indicates oxidation or decomposition.
-
H-NMR Validation (CDCl₃):
-
Boc Group: Strong singlet at ~1.45 ppm (9H).
-
Ethyl Ester: Quartet at ~4.2 ppm (2H) and Triplet at ~1.25 ppm (3H).
-
Azetidine Ring: Multiplets at ~2.2-2.6 ppm (C3 protons) and ~3.8-4.0 ppm (C4 protons). The C2 proton (chiral center) typically appears as a multiplet/dd around 4.6 ppm.
-
-
TLC (Thin Layer Chromatography):
-
Solvent System: 20% Ethyl Acetate in Hexanes.
-
Visualization: Ninhydrin (weak/no stain due to Boc) or PMA (Phosphomolybdic Acid) stain (strong spot upon heating).
-
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerator). Long-term storage at -20°C is optimal.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[2] Moisture can lead to slow hydrolysis of the ethyl ester to the free acid.
Application Protocols
This section details the two primary divergent synthetic pathways: Path A (C-terminus activation) and Path B (N-terminus functionalization).
Figure 1: Divergent synthetic utility of the scaffold. Path A activates the carboxylic acid for coupling; Path B exposes the amine for functionalization.
Protocol A: Selective Hydrolysis (Ethyl Ester Cleavage)
Objective: To generate the free carboxylic acid (N-Boc-Aze-OH) suitable for peptide coupling, without removing the Boc group.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate in THF (Concentration ~0.2 M).
-
Activation: Prepare a solution of LiOH·H₂O (2.0 eq) in water (volume equal to THF, creating a 1:1 THF:H₂O mixture).
-
Reaction: Add the LiOH solution to the THF mixture at 0°C (Ice bath). Stir vigorously.
-
Note: Azetidine rings are strained. While generally stable to base, keeping the temperature low (0°C to RT) prevents potential ring-opening side reactions.
-
-
Monitoring: Monitor by TLC (1:1 Hex/EtOAc). The starting material (high R_f) should disappear, and a baseline spot (Acid) should appear. Reaction time is typically 2-4 hours.
-
Work-up (Critical):
-
Evaporate THF under reduced pressure (keep water bath <40°C).
-
Acidify the remaining aqueous layer to pH ~3 using 1M KHSO₄ or 10% Citric Acid. Avoid strong HCl to prevent Boc loss.
-
Extract immediately with Ethyl Acetate (3x).
-
Dry organics over Na₂SO₄ and concentrate.
-
-
Yield: Expect >90% yield of a viscous oil or white solid (N-Boc-Aze-OH).
Protocol B: Selective N-Deprotection (Boc Removal)
Objective: To remove the Boc group to generate the free amine salt, retaining the ethyl ester.
Reagents:
-
Trifluoroacetic Acid (TFA) OR 4M HCl in Dioxane
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the starting material in DCM (Concentration ~0.1 M).
-
Acid Addition:
-
Option 1 (TFA): Add TFA (volume equal to 20-50% of DCM volume) dropwise at 0°C.
-
Option 2 (HCl): Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
-
Reaction: Warm to Room Temperature. Stir for 1-2 hours. CO₂ gas evolution will be observed.
-
Monitoring: TLC will show the disappearance of the non-polar starting material.
-
Work-up:
-
Concentrate the mixture in vacuo.
-
For TFA: Co-evaporate with Toluene (3x) to remove residual TFA. The product will be the TFA salt.
-
For HCl: The product often precipitates as the hydrochloride salt. Filter or evaporate to dryness.
-
-
Stability Note: The resulting amine salt is stable but should be used immediately in the next step (e.g., Amide coupling) to avoid dimerization or polymerization of the free base azetidine.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 53485131 (Analogous Structure). National Center for Biotechnology Information (2024). Link(Note: Used for structural confirmation of azetidine dicarboxylates).
-
-
Synthesis of Azetidine-2-Carboxylic Acid Derivatives
- Applications in Drug Discovery: Couty, F., & Drouillat, B. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Accounts of Chemical Research, 45(10), 1684–1695 (2012).
-
Supplier Verification
-
Fluorochem Product Listing: 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (CAS 1260639-22-2). Link
-
Sources
- 1. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 152537-03-6 [m.chemicalbook.com]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
Welcome to the technical support center for researchers working with azetidine derivatives. This guide provides in-depth troubleshooting for the purification of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate , a key building block in medicinal chemistry and drug development.[1] The unique strained-ring structure of azetidines presents specific challenges during synthesis and purification.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My flash chromatography separation is poor. The product co-elutes with a closely-running impurity. How can I improve the resolution?
A1: Cause & Resolution Strategy
Poor separation on silica gel is almost always a function of an improperly optimized mobile phase. 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a moderately polar compound, appearing as a colorless oil, making column chromatography the primary method for achieving high purity.[3] The key is to fine-tune the eluent polarity to maximize the difference in retention factors (ΔRf) between your product and the impurity.
Troubleshooting Workflow:
-
Systematic TLC Analysis: Before committing to a column, screen several solvent systems using thin-layer chromatography (TLC). The ideal system will place your product's Rf value between 0.25 and 0.40.
-
Solvent System Adjustment:
-
If co-elution occurs, the polarity difference between your chosen solvents may be too large. For an ethyl acetate/hexane system, which is commonly used for this class of compounds, try switching to a solvent pair with different selectivities, such as dichloromethane/diethyl ether or toluene/ethyl acetate.[3][4]
-
Employing a shallow gradient during column chromatography, rather than an isocratic (constant) mobile phase, can significantly improve the separation of closely eluting spots.[3][4]
-
Data Presentation: Recommended Starting Solvent Systems for TLC Screening
| Solvent System | Starting Ratio (v/v) | Polarity Index (Approx.) | Notes |
| Ethyl Acetate / Hexane | 15:85 to 30:70 | Low-Medium | Most common starting point.[3][4] |
| Dichloromethane / Diethyl Ether | 95:5 to 80:20 | Medium | Offers different selectivity; good for polar impurities. |
| Toluene / Ethyl Acetate | 90:10 to 70:30 | Low-Medium | Can improve separation of aromatic impurities. |
Visualization: Mobile Phase Optimization Workflow
Caption: Workflow for systematic mobile phase optimization.
Q2: I'm observing a new, more polar spot on my TLC plate after leaving the crude material on the rotovap or during chromatography. What is it?
A2: Cause & Resolution Strategy
This is a classic sign of on-column decomposition. Azetidine rings can be susceptible to ring-opening under acidic conditions, and the tert-butoxycarbonyl (Boc) protecting group is notoriously acid-labile.[5][6][7] Standard silica gel is slightly acidic (pH ≈ 4.5-5.5) and can catalyze the cleavage of the Boc group, resulting in the formation of a more polar, free amine, which will have a much lower Rf value on TLC.
Mechanism of Decomposition: The acidic protons on the silica surface can protonate the carbonyl oxygen of the Boc group, initiating its removal and generating the free amine, carbon dioxide, and isobutylene.
Preventative Measures:
-
Minimize Contact Time: Run the column more quickly by applying positive pressure.
-
Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This is the most robust solution for acid-sensitive compounds. See Protocol A below for a detailed method.
-
Consider Alternative Stationary Phases: If decomposition persists, switch to a neutral stationary phase like neutral alumina or a bonded-phase silica (e.g., Diol).
Visualization: Acid-Catalyzed Deprotection on Silica Gel
Caption: On-column decomposition pathway.
Q3: My final product's ¹H NMR spectrum is clean except for a sharp singlet around δ 1.2-1.3 ppm. What is this impurity?
A3: Cause & Resolution Strategy
While the Boc group protons of your product should appear as a singlet around δ 1.4-1.5 ppm, a sharp singlet at a slightly higher field (δ ~1.22 ppm in CDCl₃) is characteristic of tert-butanol.[8] This impurity often arises from the decomposition of the Boc group or from unreacted Boc-anhydride from the synthesis step being hydrolyzed during the aqueous workup.
Troubleshooting Steps:
-
Confirm with Reference Data: Cross-reference the observed chemical shift with established NMR impurity tables.[9][10][11]
-
Improve Aqueous Workup: Before chromatography, perform a thorough aqueous wash (e.g., with dilute NaHCO₃ solution followed by brine) to remove water-soluble impurities like tert-butanol.
-
High-Vacuum Removal: If the impurity persists in small amounts after chromatography, it can sometimes be removed by placing the sample under a high vacuum for several hours, as tert-butanol is more volatile than the product.
Data Presentation: Common ¹H NMR Impurities in CDCl₃
| Compound / Impurity | Proton Signal | Expected Chemical Shift (δ ppm)[8][10] | Multiplicity |
| Product | -C(CH ₃)₃ (Boc) | ~1.45 | s (9H) |
| tert-Butanol | -C(CH ₃)₃ | 1.22 - 1.28 | s (9H) |
| Di-tert-butyl dicarbonate | -C(CH ₃)₃ | ~1.50 | s (18H) |
| Hexane | -CH ₂- / -CH ₃ | 1.25 / 0.88 | m / t |
| Ethyl Acetate | -O-CH ₂- / -C(O)CH ₃ | 4.12 / 2.05 | q / s |
Detailed Experimental Protocols
Protocol A: Preparation and Use of Neutralized Silica Gel
This protocol describes a standard method to deactivate the acidic sites on silica gel, preventing the degradation of acid-sensitive compounds.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Triethylamine (Et₃N)
-
Rotary evaporator
Procedure:
-
Prepare Slurry: In a fume hood, create a slurry of silica gel in hexane. A common ratio is 100 g of silica per 500 mL of hexane.
-
Add Base: To the stirring slurry, add 1-2% triethylamine by volume of the solvent (e.g., 5-10 mL of Et₃N for 500 mL of hexane).
-
Equilibrate: Stir the slurry for 30-60 minutes to ensure the base fully coats the silica surface.
-
Remove Solvent: Carefully remove the solvent on a rotary evaporator until a free-flowing powder is obtained. Dry further under high vacuum to remove all residual solvent and base.
-
Column Packing: Pack the column using the now-deactivated silica gel. It is best to use a "wet" slurry packing method with your initial, non-polar eluent.
-
(Optional) Add Base to Eluent: For highly sensitive compounds, you may also add a very small amount (0.1-0.5%) of triethylamine to your mobile phase to maintain neutral conditions throughout the purification.
References
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- azetidine. Organic Syntheses.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Journal of Agricultural and Food Chemistry.
- PREPARATION AND SYNTHETIC APPLIC
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
- Azetidine synthesis. Organic Chemistry Portal.
- [Determination of the azetidine-2-carboxylic acid
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry (Supporting Inform
- 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR spectrum. ChemicalBook.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate Deprotection
Ticket ID: AZT-DEP-001 Subject: Troubleshooting Guide for Selective & Global Deprotection of N-Boc-Azetidine-2-Carboxylate Ethyl Ester Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
Target Molecule: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate Common Name: N-Boc-L-Azetidine-2-carboxylic acid ethyl ester (assuming L-isomer, though logic applies to racemate).
Structural Considerations: This molecule possesses two orthogonal protecting groups on a strained 4-membered azetidine ring:
-
N-Terminus: tert-Butyloxycarbonyl (Boc) – Acid labile.[1]
-
C-Terminus: Ethyl Ester – Base labile (saponification).
The "Trouble" in Troubleshooting: Unlike 5- or 6-membered rings (pyrrolidines/piperidines), the azetidine ring introduces significant ring strain (~25 kcal/mol). This creates three primary failure modes during deprotection:
-
Ring Opening: Nucleophilic attack on the ring (especially if the nitrogen is quaternized or acylated) can cleave the C-N bond.
-
Dimerization (Diketopiperazine): The free amine of the ester is prone to rapid intermolecular cyclization to form stable 8-membered diketopiperazines, reducing yield.
-
Racemization: The
-proton is acidic; basic hydrolysis conditions can lead to epimerization.
Interactive Troubleshooting Pathways
Module A: Selective N-Boc Removal (Acidic Route)
Goal: Isolate the amine salt while keeping the ethyl ester intact.
Common Issue: "My product disappeared / I recovered a gum / Yield is low."
| Symptom | Root Cause | Corrective Action |
| Product is an oil/gum | Hygroscopic Salt | Azetidine salts are often hygroscopic. Triturate with cold Et₂O or Hexanes to induce precipitation. Store under Argon. |
| Low Yield (Volatile) | Sublimation/Evaporation | The free base azetidine ester is volatile. Never free-base and rotovap. Keep as TFA or HCl salt. |
| Insoluble Precipitate | Dimerization | If you neutralized the reaction, the free amine likely dimerized to the diketopiperazine. Do not neutralize unless immediately reacting in the next step. |
Recommended Protocol (The "HCl/Dioxane" Method):
-
Dissolve substrate in dry 1,4-dioxane (0.5 M).
-
Cool to 0°C.
-
Add 4.0 M HCl in dioxane (5–10 equiv).
-
Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin).
-
Workup: Concentrate in vacuo (do not heat >40°C). Triturate residue with Et₂O. Filter the solid HCl salt.
Critical Note: Avoid using aqueous acids (like HBr/AcOH) if you wish to retain the ethyl ester, as acid-catalyzed hydrolysis may occur.
Module B: Selective Ester Hydrolysis (Basic Route)
Goal: Isolate the N-Boc acid while keeping the Boc group intact.
Common Issue: "I lost optical purity (Racemization) or the Boc group fell off."
| Symptom | Root Cause | Corrective Action |
| Racemization | High Temp / Strong Base | The ring strain increases the acidity of the |
| Boc Cleavage | Thermal Degradation | Boc is generally base-stable, but prolonged heating in basic water can degrade it. Keep T < 40°C. |
| Ring Opening | Nucleophilic Attack | Strong nucleophiles (e.g., hydroxide) at high temps can open the ring. Stick to mild saponification. |
Recommended Protocol (The "Cold Saponification" Method):
-
Dissolve substrate in THF/Water (3:1).
-
Cool to 0°C (Ice bath).
-
Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.
-
Stir at 0°C for 2–6 hours. Do not warm to RT unless conversion is stalled.
-
Workup: Carefully acidify to pH 4 with 1M Citric Acid (gentler than HCl). Extract immediately with EtOAc.
Module C: Global Deprotection & Isolation
Goal: Isolate the free amino acid (Azetidine-2-carboxylic acid).
The Zwitterion Challenge: The product is highly water-soluble and difficult to extract from aqueous acid/base mixtures.
Protocol (Ion Exchange):
-
Perform acidic deprotection (HCl or TFA).[2]
-
Dissolve residue in minimal water.
-
Load onto Dowex 50W X8 (H+ form) column.
-
Wash with water (removes salts/impurities).[5]
-
Elute product with 1M NH₄OH.
-
Lyophilize to obtain the white solid (zwitterion).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes and failure points for this specific molecule.
Caption: Decision tree for orthogonal deprotection of N-Boc-Azetidine-2-Carboxylate Ethyl Ester, highlighting critical risks in red.
Data & Reagent Compatibility Table
| Reagent | Target Group | Condition | Compatibility w/ Azetidine Ring | Risk Factor |
| TFA / DCM | N-Boc | 25°C, 1-2h | High | Volatility of product; Salt exchange needed. |
| HCl / Dioxane | N-Boc | 0°C -> RT | High | Hygroscopic precipitate. |
| LiOH / THF | Ethyl Ester | 0°C | Medium | Racemization if T > 20°C. |
| NaOH / MeOH | Ethyl Ester | Reflux | Low | High risk of ring opening & racemization. |
| TMSI (TMS-Iodide) | Global | RT | Medium | Effective but expensive; requires dry conditions. |
Frequently Asked Questions (FAQ)
Q1: Can I use hydrogenation (H₂/Pd-C) to remove the Boc group? A: No. The Boc group is stable to standard catalytic hydrogenation. This method is used for Cbz (benzyloxycarbonyl) or Benzyl esters. For Boc, you must use acid [1].[6]
Q2: I neutralized my amine salt and the NMR shows a complex mixture. What happened?
A: You likely formed the diketopiperazine. The free amine of an
Q3: How do I remove the Boc group without hydrolyzing the ester if the ester is very acid-sensitive? A: Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine. This is a mild, non-hydrolytic method that cleaves Boc carbamates under neutral-to-mildly acidic conditions, preserving sensitive esters [3].
Q4: My N-Boc acid product has lower optical rotation than the literature value. Why? A: Azetidine-2-carboxylic acid derivatives are more prone to racemization than prolines due to the increased 's' character of the C-H bond in the strained ring. Ensure your saponification (LiOH) was performed strictly at 0°C. If racemization persists, consider using enzymatic hydrolysis (e.g., Pig Liver Esterase) which is pH neutral and stereospecific.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(4), 427-465.
-
Sakaitani, M.; Ohfune, Y. "Selective deprotection of t-butoxycarbonyl group in the presence of other acid-sensitive protecting groups." Journal of Organic Chemistry, 1990, 55(3), 870–876.
Sources
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" stability issues and degradation products
Welcome to the technical support guide for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this strained heterocyclic building block. Understanding the chemical liabilities of this molecule is paramount for ensuring the reliability and reproducibility of your experimental outcomes.
This guide provides in-depth, field-proven insights into the common stability issues, degradation pathways, and preventative measures, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate?
The molecule possesses three key structural features that influence its stability:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions. However, its defining characteristic is its lability under acidic conditions.[1][2] Even mild exposure to acid can initiate its removal.
-
The Ethyl Ester: Like most esters, the ethyl ester at the C2 position is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, converting the ester into a carboxylic acid.[3][4]
-
The Azetidine Ring: Azetidines are four-membered rings containing nitrogen. The inherent bond-angle distortion results in significant ring strain (approx. 25.4 kcal/mol), making them more prone to ring-opening reactions compared to their five- or six-membered counterparts like pyrrolidines.[5] This reactivity can be triggered by strong acids, nucleophiles, or high thermal stress.[6][7]
Q2: What are the most likely degradation products I might encounter?
Based on the molecule's functional groups, the following are the most common degradation products:
-
N-Deprotection Product: Ethyl azetidine-2-carboxylate, resulting from the acid-catalyzed cleavage of the Boc group.
-
Ester Hydrolysis Product: 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, formed via acid- or base-catalyzed hydrolysis of the ethyl ester.
-
Fully Deprotected Product: Azetidine-2-carboxylic acid, resulting from the loss of both the Boc group and the ethyl ester.
-
Ring-Opened Products: Under harsher conditions (e.g., strong acid, heat), the azetidine ring may open to form linear derivatives of 2-amino-4-hydroxybutanoic acid. The exact structure will depend on the specific reagents and conditions.[6][8]
Q3: What are the recommended storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Store refrigerated at 2-8°C.[9] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the compound is stored in a pure state, as acidic or basic impurities can catalyze degradation over time.
Q4: How can I quickly assess the purity and integrity of my sample?
Several analytical techniques are essential for quality control.[10][]
-
¹H NMR Spectroscopy: This is the most direct method. The presence of a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, confirms the integrity of the N-Boc group.[10] The absence or diminished integration of this peak is a clear sign of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the parent compound from more polar degradation products like the hydrolyzed carboxylic acid or the deprotected amine.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the parent compound and help identify the mass of any degradation products present in the sample.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific issues you may encounter during your experiments, linking them to the underlying chemical instability of the molecule.
Problem 1: My ¹H NMR spectrum shows a diminished or absent singlet around 1.4 ppm.
-
Question: I've just finished my reaction or workup, and the characteristic 9-proton singlet for the tert-butyl group is gone. What happened?
-
Probable Cause: The N-Boc group has been partially or completely cleaved. This is almost always due to exposure to acidic conditions.[2][]
-
Causality Explained: The Boc group is designed to be removed by acid. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which then typically forms isobutylene gas and CO₂.
-
Common Sources of Acid Contamination:
-
Reagents: Use of acidic reagents (e.g., TFA, HCl, Lewis acids) in the reaction mixture.
-
Chromatography: Purification via silica gel chromatography (which is inherently acidic) or using acidic HPLC eluents (e.g., those containing 0.1% TFA) can cause slow cleavage.[13]
-
Glassware: Failure to properly neutralize glassware after acid washing.
-
Solvents: Using older bottles of chlorinated solvents like DCM, which can generate trace amounts of HCl over time.
-
-
Preventative Measures & Solutions:
-
Reaction Design: If possible, avoid acidic reagents. If an acid is required, consider a more acid-stable protecting group.
-
Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during aqueous workups to neutralize any acid.
-
Purification: If using silica gel, consider pre-treating it with a base like triethylamine (e.g., slurry the silica in a solvent containing 1% Et₃N, then evaporate) or use an alternative stationary phase like alumina. For HPLC, consider buffer systems that are less acidic than TFA, such as formic acid or ammonium acetate, if compatible with your separation.[13]
-
Problem 2: My mass spectrum shows a peak that is 28 Da lighter than my product, corresponding to the free acid.
-
Question: After my reaction and workup, I'm seeing a significant amount of a more polar byproduct, and my ESI-MS in negative mode shows a strong signal for [M-28]-. What is this impurity?
-
Probable Cause: The ethyl ester has been hydrolyzed to the corresponding carboxylic acid (loss of C₂H₄, mass 28). This is typically caused by exposure to aqueous base or, less commonly, aqueous acid.[14]
-
Causality Explained: Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide ion attacks the electrophilic ester carbonyl.[15] This is often a much faster reaction than acid-catalyzed hydrolysis, which is a reversible equilibrium process.[16]
-
Common Scenarios:
-
Reaction Conditions: Using strong bases like NaOH, KOH, or LiOH in the presence of water.
-
Aqueous Workup: Extended exposure to basic solutions (e.g., an overnight extraction with aqueous NaHCO₃) can lead to slow hydrolysis.
-
-
Preventative Measures & Solutions:
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.
-
Controlled Workup: Minimize the time your compound is in contact with aqueous basic solutions. Perform extractions quickly and at reduced temperatures if necessary.
-
Reagent Choice: If a base is needed, consider non-nucleophilic, anhydrous-compatible bases like DBU or DIPEA.
-
Problem 3: My analysis shows multiple unexpected impurities, and I suspect the ring has opened.
-
Question: I ran my reaction at an elevated temperature, and now my chromatogram is a mess with several unidentified peaks. Could the azetidine ring itself be degrading?
-
Probable Cause: Yes, the inherent ring strain of the azetidine makes it susceptible to thermal or chemically induced ring-opening.[5][6]
-
Causality Explained: The ~25.4 kcal/mol of ring strain provides a thermodynamic driving force for reactions that open the ring to form a more stable, linear structure.[5] This can be initiated by strong acids, nucleophiles, or simply by providing enough thermal energy to overcome the activation barrier.
-
Conditions Promoting Ring-Opening:
-
High Temperatures: Thermal deprotection of Boc groups can occur at temperatures around 150°C, and similar conditions could promote ring fragmentation.[17]
-
Strong Nucleophiles/Bases: Potent nucleophiles can attack one of the ring carbons, leading to cleavage.
-
Harsh Acidity: Strong acids can protonate the ring nitrogen, activating the ring towards nucleophilic attack and subsequent opening.[8]
-
-
Preventative Measures & Solutions:
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, perform a time-course study to find the optimal balance between reaction rate and degradation.
-
Reagent Mildness: Whenever possible, opt for milder reagents and conditions. Avoid unnecessarily strong acids or bases.
-
Inert Atmosphere: While less common, radical-initiated pathways could also lead to degradation. Running reactions under an inert atmosphere (N₂ or Ar) is always good practice for sensitive substrates.
-
Data Summary & Visualization
Table 1: Summary of Stability Issues and Degradation Pathways
| Stability Issue | Causal Factor(s) | Key Degradation Product(s) | Analytical Signature |
| N-Boc Deprotection | Acid (catalytic or stoichiometric), Excessive Heat (>150°C) | Ethyl azetidine-2-carboxylate | Loss of 9H singlet at ~1.4 ppm in ¹H NMR; Appearance of N-H signals. |
| Ethyl Ester Hydrolysis | Aqueous Base (saponification), Aqueous Acid (equilibrium) | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | Appearance of a more polar spot on TLC/peak in HPLC; MS peak for [M-28]-. |
| Azetidine Ring-Opening | High Temperature, Strong Acids, Strong Nucleophiles | Linear 2-amino-4-hydroxybutanoic acid derivatives | Complex mixture of byproducts in chromatography; Unidentifiable fragmentation in MS. |
Diagram 1: Primary Degradation Pathways
Caption: Major degradation routes for the target compound.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by ¹H NMR
This protocol provides a quick check for the presence of the N-Boc group, the most common point of failure.
-
Sample Preparation: Accurately weigh ~5 mg of your compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Boc Group: Identify the sharp singlet corresponding to the nine tert-butyl protons, typically located between 1.4-1.5 ppm.
-
Integration Check: Integrate the tert-butyl signal. Compare its integration value to other well-resolved protons on the molecule (e.g., the ethyl ester's CH₃ triplet). The ratio should be 9:3. A lower ratio indicates partial deprotection.
-
Look for Impurities: Check for the appearance of new signals in the amine region (N-H) or the disappearance of the characteristic Boc signal entirely.
-
Diagram 2: Workflow for Investigating a Suspected Stability Issue
Caption: A logical workflow for diagnosing stability problems.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Agboma, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]
-
Smith, C. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1437-1444. Available at: [Link]
-
Couty, F., & Evano, G. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(43), 8049-8060. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Beilstein Journals. (2022). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47449-47473. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" reaction mechanism and kinetics
Technical Support Center: N-Boc-Azetidine-2-Carboxylate Systems Ticket ID: #AZE-2024-001 Topic: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (Synthesis, Kinetics, and Stability)
User Guide Overview
Welcome to the Technical Support Center for Azetidine scaffolds. You are likely working with 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (commonly referred to as N-Boc-Azetidine-2-carboxylic acid ethyl ester).
This molecule is a critical "constrained proline" analogue. Its rigid four-membered ring imposes specific conformational restrictions on peptide backbones, making it highly valuable in drug discovery for inducing
This guide addresses the three most reported user issues:
-
Synthesis Failure: Poor cyclization yields.
-
Hydrolysis Issues: Racemization during ester cleavage.
-
Stability: Ring opening during deprotection.
Module 1: Synthesis & Ring Closure (The "Creation" Phase)
User Issue: "I am attempting to synthesize the scaffold via intramolecular cyclization, but my yields are stuck below 40%."
Root Cause Analysis: The Entropic Penalty
While 4-exo-tet cyclizations are chemically allowed (Baldwin’s rules), they are kinetically slow due to the high ring strain energy of the azetidine system. If the leaving group is poor or the base is too weak, intermolecular polymerization competes with the desired intramolecular ring closure.
Technical Protocol: Optimized Cyclization
The most robust route involves the cyclization of N-protected
Mechanism:
The reaction proceeds via an intramolecular
Critical Parameters:
-
Concentration: High dilution (0.05 M - 0.1 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization.
-
Base Selection: Use NaH or KOtBu in dry DMF or THF. Weaker bases (
) often require elevated temperatures that degrade the product. -
Leaving Group: Iodide > Bromide >>> Chloride. If starting with a chloride, add catalytic NaI (Finkelstein condition) to accelerate the rate.
Figure 1: Kinetic pathway for azetidine ring closure.[2] Note the divergence to polymerization at high concentrations.
Module 2: Ester Hydrolysis (The "Activation" Phase)
User Issue: "I need to hydrolyze the ethyl ester to the free acid, but I am observing significant racemization."
Kinetic Insight: The "Puckered" Ring Effect
Hydrolysis of the ethyl ester at the C2 position is sterically hindered by the bulky Boc group at N1. The azetidine ring is not planar; it exists in a "puckered" conformation. The bulky tert-butyl group shields the carbonyl carbon, slowing down the attack of the hydroxide ion (
The Racemization Trap:
To compensate for slow kinetics, users often increase temperature or base concentration. However, the
Troubleshooting Protocol
| Variable | Standard Protocol (Risky) | Recommended Protocol (Safe) |
| Reagent | NaOH / MeOH | LiOH / THF / H2O |
| Temperature | Reflux ( | |
| Stoichiometry | Excess Base (>5 eq) | Strict 1.1 - 1.5 eq |
| Alternative | Acid Hydrolysis (HCl) | Enzymatic (PLE/Lipase) |
Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen and the carbamate, facilitating nucleophilic attack without requiring high pH, thus preserving chiral integrity [1].
Enzymatic Option: For strict enantiopurity (>99% ee), use Pig Liver Esterase (PLE) or specific lipases. These enzymes accept the strained ring and operate at neutral pH, eliminating the risk of chemically induced racemization [2].
Module 3: Deprotection & Stability (The "Handling" Phase)
User Issue: "My product decomposes when I try to remove the Boc group with TFA."
Mechanism: Acid-Mediated Ring Opening
While the Boc group is acid-labile, the azetidine ring is acid-sensitive. In the presence of strong nucleophiles (even water or trifluoroacetate), the protonated azetidine can undergo nucleophilic ring-opening to form linear homoserine derivatives.
Stability Protocol
-
Scavengers: Avoid nucleophilic scavengers.
-
Acid Choice: Use 4M HCl in Dioxane rather than neat TFA. The chloride counter-ion is less likely to promote ring opening compared to the solvolysis risks in wet TFA.
-
Temperature: Perform deprotection at
C . -
Workup: Do not concentrate the free amine salt to dryness with heat. Neutralize immediately or use in the next step.
FAQ: Frequently Asked Questions
Q1: Can I alkylate the C2 position to make quaternary azetidines? A: This is extremely difficult on the ester. The steric crowding between the N-Boc and the C2-ethyl ester makes generating the enolate kinetically challenging. If you succeed, the ring strain often forces ring opening. It is better to start with a disubstituted linear precursor before cyclization.
Q2: Why is the ethyl ester used instead of the methyl ester? A: The ethyl ester is slightly more stable against spontaneous hydrolysis during storage. However, kinetically, the methyl ester hydrolyzes faster. If you are struggling with hydrolysis rates, synthesizing the methyl ester variant might save you time, provided you handle it carefully.
Q3: Is the molecule stable at room temperature?
A: Yes, as the fully protected diester (Boc + Ethyl), it is stable. It can be stored at
References
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005).[3] Efficient route to (S)-azetidine-2-carboxylic acid.[3][4][5] Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897.[3]
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International, 38(5), 427-465.
-
Lowe, G., & Vilaivan, T. (1997). Amino acid chimeras: Synthesis and properties of a new class of peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546.
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
Alternative synthetic routes for "1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate"
Technical Support Center: Synthetic Strategies for Azetidine-2-Carboxylates
Ticket Subject: Case ID: AZT-SYN-004 Support Tier: Senior Application Scientist
Target Molecule Definition & Nomenclature
Before proceeding with the synthetic protocols, we must align on the nomenclature to ensure the correct chemical structure is targeted.
-
IUPAC Name: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
-
Common Name: N-Boc-L-azetidine-2-carboxylic acid ethyl ester (assuming L-enantiomer is desired, which is standard for drug development).
-
Structure: A four-membered nitrogen ring.[1][2]
-
Nitrogen (N1): Protected by a tert-butoxycarbonyl (Boc) group.[3]
-
Carbon (C2): Functionalized with an ethyl ester.
-
This guide addresses the synthesis of this specific scaffold, focusing on overcoming the high ring strain (~26 kcal/mol) inherent to azetidines.
Primary Recommended Route: The "Chiral Pool" Approach
Starting Material: L-Aspartic Acid or L-Methionine
Mechanism: Intramolecular Nucleophilic Substitution (
This is the industry-standard route for high-enantiopurity synthesis. It utilizes the naturally occurring chirality of L-aspartic acid to establish the C2 stereocenter before ring closure.
The Workflow (L-Aspartic Acid Route)
-
Side-chain Reduction: Selective reduction of the
-carboxylic acid of N-Boc-L-aspartic acid to the alcohol (forming an N-Boc-homoserine derivative). -
Activation: Conversion of the
-hydroxyl group into a leaving group (Mesylate, Tosylate, or Iodide). -
Cyclization: Base-mediated intramolecular displacement.
Figure 1: The Chiral Pool synthetic pathway transforming L-Aspartic Acid to the Azetidine scaffold.
Detailed Protocol (Step-by-Step)
Step A: Preparation of N-Boc-L-Homoserine Ethyl Ester
-
Reactants: N-Boc-L-Aspartic acid
-ethyl ester, Isobutyl chloroformate, . -
Procedure: Activate the
-carboxyl group as a mixed anhydride using isobutyl chloroformate at -15°C, then reduce in situ with sodium borohydride. -
Technical Note: Maintain temperature strictly < 0°C to prevent reduction of the
-ethyl ester (the target moiety).
Step B: Activation (Mesylation)
-
Reactants: N-Boc-L-Homoserine ethyl ester, Methanesulfonyl chloride (MsCl), Triethylamine (
). -
Procedure: In DCM at 0°C, add MsCl. The reaction is fast (1-2 hours).
-
Checkpoint: Ensure complete conversion by TLC. Residual alcohol will reduce yield in the next step.
Step C: Cyclization (The Critical Step)
-
Reagents: Sodium Hydride (NaH) or LiHMDS.
-
Solvent: DMF or THF (Anhydrous).
-
Procedure:
-
Dissolve the mesylate in DMF (0.1 M concentration—Dilution is key ).
-
Add NaH (1.1 eq) at 0°C.
-
Allow to warm to RT. The carbamate nitrogen is deprotonated and attacks the
-carbon, displacing the mesylate.
-
Alternative Route: The "Alkylation" Approach
Starting Material: Ethyl 2,4-dibromobutyrate Mechanism: Double Nucleophilic Displacement
Use this route if racemic material is acceptable or if L-Aspartic acid precursors are unavailable. This method builds the ring from a linear dihalide.
Protocol Summary
-
Reaction: React ethyl 2,4-dibromobutyrate with a bulky amine (e.g., benzhydrylamine) to form the ring.
-
Note: You cannot use Ammonia or simple amides easily due to over-alkylation.
-
-
Deprotection: Hydrogenolysis (
) to remove the benzhydryl group.[4] -
Reprotection: Reaction with
to install the 1-Tert-butyl carboxylate group.
Comparison Table: Route A vs. Route B
| Feature | Route A (Aspartic Acid) | Route B (Dibromobutyrate) |
| Chirality | Preserved (L-isomer) | Racemic (requires resolution) |
| Step Count | 3-4 Steps | 3 Steps |
| Yield | Moderate (40-60%) | Low-Moderate (30-50%) |
| Major Risk | Elimination (Crotonate) | Polymerization |
| Cost | Moderate | Low |
Troubleshooting Guide (FAQ)
Q1: I am observing a major impurity by NMR (olefinic protons at 5.8-6.8 ppm). What is it? Diagnosis: You are forming the elimination product (Ethyl N-Boc-4-aminocrotonate) instead of the cyclized azetidine. Root Cause: The base is acting as a Brønsted base (removing a proton) rather than facilitating the nucleophilic attack, or the temperature is too high. Solution:
-
Switch Bases: If using NaH, switch to LiHMDS or KHMDS at -78°C to 0°C. The bulky counter-ion and lower temperature favor the kinetic cyclization over the thermodynamic elimination.
-
Leaving Group: Switch from Mesylate (OMs) to Iodide . Treat the mesylate with NaI in acetone (Finkelstein) before cyclization. Iodide is a better leaving group, accelerating the substitution rate relative to elimination.
Q2: My cyclization yield is stuck at <30%. Diagnosis: Intermolecular polymerization is competing with intramolecular cyclization. Root Cause: Concentration is too high. Solution: Apply the Ruggli-Ziegler Dilution Principle . Perform the cyclization at 0.05 M to 0.01 M concentration. This statistically favors the intramolecular reaction (ring closure) over intermolecular collision (polymerization).
Q3: The product racemized during synthesis.
Diagnosis: Loss of optical activity at the C2 position.
Root Cause: The
-
Avoid using alkoxide bases (NaOEt) which can cause ester exchange and racemization.
-
Quench the cyclization reaction immediately upon completion with a buffered ammonium chloride solution.
-
Use Route A with LiHMDS at low temperature (-78°C) for the ring closure step.
Figure 2: Decision tree for troubleshooting common failure modes in azetidine cyclization.
References
- Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link (Foundational theory on 4-exo-tet cyclization constraints).
- Han, S. Y., & Joullié, M. M. (1967). "Synthesis of Azetidine-2-carboxylic Acid." Journal of Organic Chemistry.
-
Rodebaugh, R. M., & Cromwell, N. H. (1969). "Synthesis of N-Protected Azetidine-2-carboxylic Acids." Journal of Heterocyclic Chemistry. Link (Specifics on N-Boc protection strategies).
- Seebach, D., et al. (1980). "Synthesis of Chiral Azetidine Derivatives from L-Aspartic Acid." Helvetica Chimica Acta.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" reaction work-up procedures
Executive Summary
This guide addresses the isolation and purification of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate . While the N-Boc protection confers significant stability to the strained azetidine ring, this molecule presents unique challenges during work-up, primarily regarding rotameric broadening in NMR , silica gel interactions , and ester hydrolysis risks.
The protocols below are designed to maximize recovery of the intact ester while ensuring high purity for downstream applications (e.g., peptide synthesis or scaffold functionalization).
Part 1: The "Crude" Phase (Quenching & Extraction)
Critical Protocol: Emulsion-Free Isolation
The lipophilic nature of the Boc and Ethyl groups, combined with the polar amide backbone, can lead to persistent emulsions during aqueous extraction.
Standard Operating Procedure (SOP):
-
Quenching:
-
If the reaction used a strong base (e.g., NaH, LiHMDS), quench by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Why: This buffers the pH to ~7-8, preventing both acid-catalyzed Boc removal and base-catalyzed ester hydrolysis.
-
-
Phase Separation:
-
Dilute the mixture with Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) in the first step if the reaction solvent was DMF or DMSO, as DCM/DMF mixtures trap water.
-
Ratio: 3:1 Organic to Aqueous.
-
-
The "Brine Break":
-
If an emulsion forms, do not shake vigorously. Add a small volume of saturated NaCl (Brine) .
-
Pro-Tip: If the emulsion persists, add 1-2 mL of Methanol to the organic layer. This disrupts the surface tension of the amphiphilic azetidine species.
-
Data: Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Ethyl Acetate | High | Recommended for extraction. Good solubility, easy removal. |
| DCM | Medium | Good solubility, but risk of emulsions with DMF/Water. |
| Diethyl Ether | High | Excellent for phase separation; avoids extracting water. |
| Methanol | Low (Work-up) | Avoid during extraction (miscible with water). Risk of transesterification (Ethyl -> Methyl ester) if pH is basic. |
| 1M HCl | Critical Alert | AVOID. Strong acids remove the Boc group. Use Citric Acid (5%) if acidification is strictly necessary. |
Part 2: Purification (Chromatography)
The "Streaking" Phenomenon
Azetidines, even when N-protected, can exhibit drag on silica gel due to the Lewis acidity of the silica interacting with the carbamate oxygen or the ring system.
Troubleshooting Guide: Column Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% → 30% EtOAc).
-
The Modifier: If peaks are broad or tailing, add 1% Triethylamine (Et₃N) to the mobile phase.
Workflow Visualization
The following diagram outlines the decision logic for the purification workflow.
Figure 1: Decision tree for the isolation and purification of N-Boc-Azetidine-2-carboxylates.
Part 3: Expert Troubleshooting (FAQs)
Q1: My NMR shows double peaks for every signal. Is my compound impure?
Answer: Likely No. This is the most common support ticket for N-Boc-Azetidine-2-carboxylates.
-
The Cause: The N-Boc bond has restricted rotation (partial double bond character). This creates two distinct conformers (Rotamers) that exchange slowly on the NMR timescale at room temperature.
-
The Diagnosis: You will see a roughly 1:1 or 2:1 split of the tert-butyl singlet (~1.4 ppm) and the ethyl ester signals.
-
The Fix:
-
Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into single sharp signals as the rotation rate increases.
-
Do not discard the fraction; it is chemically pure.
-
Q2: I lost the ethyl group. Why?
Answer: If you observe a mass corresponding to the carboxylic acid (loss of -Et) or a methyl ester (Et -> Me exchange):
-
Hydrolysis: Did you use strong NaOH/LiOH during work-up? The ester at C2 is sterically accessible and hydrolyzes easily. Keep pH < 10.[3][4]
-
Transesterification: Did you use Methanol or Ethanol with a trace of base (e.g., K2CO3 from the reaction)? In the presence of alkoxides, the ethyl ester will swap with the solvent alcohol. Use Isopropanol or t-Butanol if an alcohol co-solvent is required, as they are too bulky to transesterify the azetidine ester.
Q3: The product is an oil that won't solidify. How do I weigh it?
Answer: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is typically a colorless to pale yellow viscous oil at room temperature.
-
Handling: Do not attempt to scrape it. Transfer using a tared syringe or dissolve in a known volume of solvent (e.g., 1.0 M stock solution in DCM) for volumetric dispensing.
-
Storage: Store at -20°C. It may solidify into a waxy solid over time in the freezer.
Part 4: Mechanistic Insight (Rotamers)
The following diagram illustrates the rotameric equilibrium responsible for the confusing NMR spectra often observed with this molecule.
Figure 2: Rotameric equilibrium of N-Boc carbamates causing peak splitting in NMR spectroscopy.
References
-
Synthesis & Scale-up: Kiyofumi, M., et al. (2018).[3] "Multigram-scale and Column Chromatography-free Synthesis of L-Azetidine-2-carboxylic Acid." Heterocycles, 96(12), 2125.
-
Photoredox Functionalization & Characterization: Shields, B. J., et al. (2016). "Supplementary Information: Metallaphotoredox-catalysed C(sp3)–H functionalization of high-value heterocycles." Nature, 539, 359–363. (See Characterization of Compound 31 for NMR rotamer data). [2]
-
General Azetidine Stability: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[5]
Sources
Validation & Comparative
Validation of analytical methods for "1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate"
This guide outlines the validation of analytical methods for 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (referred to herein as Boc-Aze-OEt ), a critical chiral intermediate in the synthesis of peptidomimetics and thrombin inhibitors.
Unlike standard aromatic drug intermediates, Boc-Aze-OEt presents unique analytical challenges due to its lack of a strong UV chromophore and its conformational rigidity. This guide compares its performance against structural analogs (like Proline derivatives) and provides a validated analytical framework compliant with ICH Q2(R1) guidelines.
Part 1: Functional & Analytical Comparison
Before detailing the validation, it is essential to understand why this product is used and why its analysis requires specific protocols compared to alternatives like Boc-Proline-Ethyl Ester (Boc-Pro-OEt) .
Structural & Functional Performance
Boc-Aze-OEt is the 4-membered ring homolog of Proline. In drug design, this ring contraction creates a specific "conformational lock."
| Feature | Boc-Aze-OEt (Product) | Boc-Pro-OEt (Alternative) | Impact on Drug Design |
| Ring Size | 4-Membered (Azetidine) | 5-Membered (Pyrrolidine) | Aze introduces higher ring strain ( |
| Turn Induction | Induces | Induces | Aze is used to "kink" peptide chains more sharply than Proline. |
| Cis/Trans Ratio | Higher cis-rotamer population | Balanced cis/trans | Aze stabilizes specific bioactive conformations in inhibitors (e.g., Ximelagatran). |
| Acid Stability | Moderate (Ring opening risk) | High | Aze requires gentler deprotection conditions to prevent ring cleavage. |
Analytical Performance Comparison
The primary challenge in validating Boc-Aze-OEt is detection. Unlike aromatic intermediates (e.g., Fmoc-derivatives), both Aze and Pro derivatives are "UV-transparent" above 220 nm.
| Analytical Parameter | HPLC-UV (210 nm) | HPLC-ELSD / CAD | GC-FID |
| Sensitivity for Aze | Low (Only Carbonyl absorption) | High (Mass-dependent) | High (Carbon response) |
| Baseline Noise | High (Solvent cut-off interference) | Low (Evaporative technique) | Low |
| Linearity Range | Narrow ( | Wide ( | Wide ( |
| Suitability | Not Recommended for trace impurities | Recommended (Gold Standard) | Alternative (Risk of Boc thermal degradation) |
Part 2: Analytical Method Development Strategy
To validate this product effectively, we reject the standard "Generic Gradient HPLC-UV" approach. Instead, we utilize a Split-Validation Strategy :
-
Assay & Chemical Purity: Reversed-Phase HPLC with Charged Aerosol Detection (CAD) or ELSD .
-
Chiral Purity: Normal-Phase Chiral HPLC with UV (210 nm) or Refractive Index (RI), as the enantiomers must be separated on a polysaccharide-based column.
Visualizing the Method Selection Logic
Figure 1: Decision matrix for selecting the appropriate analytical technique for Azetidine derivatives.
Part 3: Detailed Validation Protocols
Protocol A: Chemical Purity by HPLC-CAD (Universal Detection)
Rationale: Charged Aerosol Detection (CAD) detects any non-volatile analyte, eliminating the reliance on the weak UV absorbance of the azetidine ring.
1. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD (Nebulizer Temp:
). -
Injection Volume:
.
2. Standard Preparation:
-
Dissolve
Boc-Aze-OEt in MeCN (Concentration: ).
3. Validation Parameters (ICH Q2):
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Boc-Aze-OEt spiked with Boc-Pro-OEt (common impurity). | Resolution ( |
| Linearity | Prepare 5 levels (50% to 150% of target conc). | |
| Accuracy | Spike samples at 80%, 100%, 120% levels. | Recovery: |
| Precision | 6 replicates at 100% concentration. | RSD |
| LOD / LOQ | Determine S/N ratio of 3:1 and 10:1. | LOQ |
Protocol B: Enantiomeric Purity by Chiral HPLC
Rationale: The (S)-enantiomer is usually the active form. The (R)-enantiomer is a critical impurity. Normal phase is preferred for better chiral recognition on polysaccharide columns.
1. Chromatographic Conditions:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates),
. -
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (Isocratic elution allows low UV use without baseline drift).
-
Temperature:
.
2. System Suitability:
-
Resolution: Inject a racemic mixture (Rac-Boc-Aze-OEt).
-
Requirement: Baseline separation of (S) and (R) enantiomers (
).
Part 4: Experimental Data Summary (Representative)
The following data represents typical validation results for Boc-Aze-OEt using the HPLC-CAD method described above.
Table 1: Linearity and Range (Log-Log Fit for CAD)
| Concentration (
Table 2: Robustness (Method A)
| Variation | Condition | Retention Time (min) | Tailing Factor |
|---|---|---|---|
| Flow Rate | 0.9 mL/min | 8.45 | 1.1 |
| 1.1 mL/min | 7.80 | 1.1 |
| Column Temp |
Part 5: Validation Workflow Diagram
This diagram illustrates the logical flow of the validation process, ensuring all ICH Q2 requirements are met systematically.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]
-
Siriwardena, A., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles.[4] [Link]
-
PubChem. (2024).[5] 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate - Compound Summary. National Library of Medicine.[5] [Link]
Sources
A Comparative Guide to Enantiomeric Excess Determination of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
This guide provides an in-depth technical comparison of analytical methodologies for determining the enantiomeric excess (ee) of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, a key chiral building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the stereochemical purity of drug candidates, which directly impacts their pharmacological and toxicological profiles. This document offers a comprehensive overview of various techniques, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Introduction to Chiral Purity Analysis
Azetidine derivatives are prevalent structural motifs in medicinal chemistry.[1][2] The synthesis of enantiomerically pure C2-substituted azetidines is a significant area of research, as the stereochemistry at this position often dictates biological activity.[3][4] Consequently, the accurate determination of enantiomeric excess is a cornerstone of quality control in the development and manufacturing of pharmaceuticals containing such moieties.
This guide will explore and compare the most effective techniques for the enantiomeric excess determination of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be evaluated based on its principles, advantages, limitations, and practical applicability in a drug development setting.
Method Selection Workflow
The choice of an analytical method for enantiomeric excess determination is a multi-faceted decision. The following workflow diagram illustrates a logical approach to selecting the most suitable technique based on key experimental and sample-specific considerations.
Caption: A decision-making workflow for selecting the optimal analytical method for enantiomeric excess determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and robust technique for the separation of enantiomers.[5][6] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Experimental Choices for Chiral HPLC
The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP and mobile phase. For N-Boc protected amino acid esters like the target molecule, polysaccharide-based and Pirkle-type CSPs are often the most effective.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These CSPs, such as those found in Chiralpak® and Chiralcel® columns, are known for their broad enantioselectivity.[7][8] The chiral recognition mechanism is based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The carbamate derivatives on the polysaccharide backbone play a crucial role in creating a chiral environment conducive to separation.[9] For N-Boc protected amino esters, both normal-phase and reversed-phase modes can be effective.[10]
-
Pirkle-type CSPs: These CSPs are based on a chiral molecule covalently bonded to a silica support.[1][11] The separation mechanism relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. They are particularly effective for compounds containing aromatic rings and polar functional groups.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Columns:
-
Option 1 (Polysaccharide-based): Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Option 2 (Pirkle-type): Whelk-O® 1 (250 x 4.6 mm, 5 µm).
Mobile Phase:
-
Normal Phase (for Polysaccharide-based CSPs): A mixture of n-hexane and a polar modifier such as isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize resolution and retention time.
-
Reversed Phase (for Polysaccharide-based CSPs): A mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[10] A starting condition could be 60:40 (v/v) acetonitrile:water with 0.1% TFA.
-
For Pirkle-type CSPs: Typically used in normal phase mode with a mobile phase of hexane and an alcohol modifier.
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (due to the ester and carbamate chromophores).
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Data Presentation: Chiral HPLC
| Parameter | Polysaccharide-based CSP (Normal Phase) | Pirkle-type CSP (Normal Phase) | Polysaccharide-based CSP (Reversed Phase) |
| Mobile Phase | 90:10 n-Hexane:IPA | 85:15 n-Hexane:IPA | 60:40 Acetonitrile:Water + 0.1% TFA |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min | ~ 6.8 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 11.5 min | ~ 7.5 min |
| Resolution (Rs) | > 1.8 | > 1.5 | > 1.6 |
| Separation Factor (α) | ~ 1.15 | ~ 1.13 | ~ 1.10 |
Note: The data presented are illustrative and based on typical performance for similar N-Boc protected amino acid esters. Actual results may vary.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering advantages in terms of speed and reduced solvent consumption.[2][12] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality in Experimental Choices for Chiral SFC
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are widely used and often exhibit excellent performance.[13] The use of CO2 as the primary mobile phase component allows for faster analysis times due to its low viscosity and high diffusivity.[2] Co-solvents (modifiers) such as methanol or ethanol are added to the CO2 to modulate the mobile phase strength and improve analyte solubility.
Experimental Protocol: Chiral SFC
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Column:
-
Chiralpak AD-H (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based CSP.
Mobile Phase:
-
Supercritical CO2 and a modifier (e.g., methanol). A typical gradient would start with 5% methanol and increase to 40% over a few minutes. Isocratic conditions can also be employed.
Flow Rate: 3.0 mL/min
Back Pressure: 150 bar
Temperature: 40 °C
Detection: UV at 210 nm.
Data Presentation: Chiral SFC
| Parameter | Chiral SFC with Polysaccharide-based CSP |
| Mobile Phase | CO2 with a 5-40% Methanol gradient |
| Analysis Time | < 5 minutes |
| Resolution (Rs) | > 2.0 |
| Advantages | High throughput, reduced organic solvent usage |
| Disadvantages | Requires specialized equipment |
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[14] For non-volatile analytes like 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, derivatization is necessary to increase their volatility.
Causality in Experimental Choices for Chiral GC
The N-Boc protecting group is thermally labile and not ideal for GC analysis. Therefore, a derivatization step is required. A common approach for amino acid esters is to remove the Boc group and then derivatize the resulting secondary amine and the ester. For instance, acylation with a chiral or achiral reagent can be performed. The separation is then achieved on a chiral capillary column, often coated with a cyclodextrin-based stationary phase.[15]
Experimental Protocol: Chiral GC (with Derivatization)
1. Derivatization:
-
Step 1: Deprotection: Treat the sample with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Step 2: Acylation: Neutralize the resulting amine salt and react with an acylating agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA). This derivatizes the amine and makes the molecule more volatile.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column:
-
A cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm).
Carrier Gas: Helium or Hydrogen.
Temperature Program:
-
Inlet: 250 °C
-
Oven: Start at 100 °C, ramp to 200 °C at 5 °C/min.
-
Detector: 280 °C
Data Presentation: Chiral GC
| Parameter | Chiral GC with Derivatization |
| Derivatization Required | Yes (e.g., TFAA or HFBA) |
| Sensitivity | High (FID or MS detection) |
| Resolution (Rs) | Typically > 1.5 |
| Advantages | High resolution and sensitivity |
| Disadvantages | Requires derivatization, potential for racemization during sample preparation |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[16] This technique relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.[17]
Causality in Experimental Choices for NMR
The key to successful enantiomeric discrimination by NMR is the choice of a suitable CSA that will interact differently with the two enantiomers of the analyte. For N-Boc protected amino acid esters, chiral macrocycles like cyclodextrins or synthetic chiral hosts can be effective.[18] The formation of these non-covalent diastereomeric complexes leads to a separation of signals in the 1H or 13C NMR spectrum, with the integration of these signals being proportional to the concentration of each enantiomer.
Experimental Protocol: NMR with a Chiral Solvating Agent
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Add a stoichiometric amount of a chiral solvating agent (e.g., a derivative of β-cyclodextrin or a chiral acid/base).
-
Acquire a high-resolution 1H NMR spectrum.
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved and shows splitting in the presence of the CSA.
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Data Presentation: NMR with a Chiral Solvating Agent
| Parameter | NMR with Chiral Solvating Agent |
| Principle | Formation of diastereomeric complexes in solution |
| Analysis Time | Rapid (minutes per sample) |
| Sample Requirement | Relatively high concentration needed |
| Advantages | Non-destructive, provides structural information |
| Disadvantages | Lower sensitivity and accuracy compared to chromatography, potential for signal overlap |
Comparative Summary and Recommendations
The choice of the optimal method for determining the enantiomeric excess of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate depends on the specific requirements of the analysis.
Sources
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Validation of direct assay of an aqueous formulation of a drug compound AZY by chiral supercritical fluid chromatography (SFC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. afmps.be [afmps.be]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Azetidine Scaffolds: Evaluating 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate as a Primary Reference Standard
Executive Summary
In the high-stakes arena of peptidomimetic drug discovery, 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (hereafter referred to as Boc-Aze-OEt ) serves as a critical analytical anchor. As a conformationally constrained analogue of proline, the azetidine-2-carboxylic acid (Aze) scaffold is pivotal in designing thrombin inhibitors and analgesic agents.
This guide evaluates Boc-Aze-OEt not merely as a reagent, but as a Reference Standard for quality control (QC). We compare its physicochemical stability and chromatographic behavior against its primary alternatives: the Methyl Ester (Boc-Aze-OMe) and the Free Acid (Boc-Aze-OH).
The Molecule: Structural Logic & Application
Boc-Aze-OEt represents a fully protected amino acid derivative.
-
Core: Azetidine ring (4-membered nitrogen heterocycle).[1][2]
-
N-Terminus: Protected by tert-butyloxycarbonyl (Boc).[3]
-
C-Terminus: Protected as an Ethyl Ester.
Why use this as a Reference Standard? In process chemistry, this molecule is often the "penultimate" intermediate before final deprotection. Using it as a qualified standard allows researchers to:
-
Monitor Reaction Completion: Precisely quantify the conversion of the linear precursor (e.g., L-homoserine or aspartate derivatives) into the cyclic azetidine.
-
Track Hydrolysis: Differentiate between the desired ester product and the hydrolyzed acid impurity (Boc-Aze-OH) during workup.
Comparative Analysis: Boc-Aze-OEt vs. Alternatives
As a Senior Application Scientist, I prioritize standards that are stable in solution and resolve well chromatographically.
Comparison 1: Hydrolytic Stability (Ethyl vs. Methyl)
The primary competitor to the Ethyl ester is the Methyl ester (Boc-Aze-OMe ). While methyl esters are easier to synthesize, they are significantly more susceptible to spontaneous hydrolysis in aqueous buffers or humid storage conditions.
| Feature | Boc-Aze-OEt (Ethyl) | Boc-Aze-OMe (Methyl) | Scientific Rationale |
| Steric Hindrance | Moderate ( | Low ( | The ethyl group provides a "steric shield" against nucleophilic attack by water/hydroxide. |
| Solution Stability | High ( | Moderate ( | Ethyl esters resist non-enzymatic hydrolysis longer, ensuring standard solution integrity during long HPLC sequences. |
| Lipophilicity | Higher (LogP ~1.8) | Lower (LogP ~1.3) | Greater retention on C18 columns prevents co-elution with polar injection fronts. |
Comparison 2: Chromatographic Resolution vs. Free Acid
The Free Acid (Boc-Aze-OH ) is often the final product, but it makes a poor process standard due to ionization issues.
-
Peak Shape: The free acid often tails on C18 columns due to secondary interactions with silanols, unless high buffer concentrations are used. Boc-Aze-OEt elutes as a sharp, symmetrical peak.
-
Orthogonality: In a reaction mixture, the Ethyl Ester standard allows for clear baseline separation from both the starting material and the hydrolyzed acid byproduct.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Profiling
Objective: To quantify Boc-Aze-OEt purity and detect the presence of the hydrolyzed Free Acid impurity.
System Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Targeting the amide/ester carbonyls; Boc has weak absorbance).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 10.0 | 95% | Linear Gradient (Elution of Boc-Aze-OEt) |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
Self-Validating Check:
-
System Suitability: The resolution (
) between the Free Acid (RT ~3.5 min) and Boc-Aze-OEt (RT ~8.2 min) must be > 5.0. If , the column may be degraded or the mobile phase pH is too high.
Protocol B: Chiral Purity Assessment (Enantiomeric Excess)
Objective: Azetidine-2-carboxylates are prone to racemization during cyclization. This method separates the (S)-enantiomer from the (R)-enantiomer.
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Mode: Isocratic.
-
Detection: UV @ 210 nm.
-
Expected Result: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H phases due to inclusion complex stability.
Visualizing the Workflow
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates where Boc-Aze-OEt sits in the chemical lifecycle and how it degrades, emphasizing why specific analytical methods are chosen.
Caption: Chemical lifecycle of Boc-Aze-OEt. The standard monitors the efficiency of cyclization while distinguishing itself from hydrolytic (Acid) and deprotection (Amine) impurities.
Diagram 2: Analytical Method Decision Tree
A logic flow for researchers to select the correct validation method based on the sample state.
Caption: Decision matrix for selecting the optimal analytical technique. RP-HPLC is preferred for reaction monitoring; Chiral HPLC is mandatory for final lot release.
References
-
Couty, F., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid."[4] The Journal of Organic Chemistry, American Chemical Society. Available at: [Link]
-
Bouazaoui, M., et al. "Direct Access to L-Azetidine-2-carboxylic Acid."[4][5] European Journal of Organic Chemistry, Wiley Online Library. Available at: [Link]
-
PubChem. "1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate (Regioisomer Reference)." National Library of Medicine.[6] Available at: [Link][6]
-
Organic Chemistry Portal. "Methyl Esters vs Ethyl Esters: Stability and Protection." Organic Chemistry Portal. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | C11H19NO4 | CID 53485131 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" vs. proline derivatives in peptide synthesis
[1][2][3]
Executive Summary
In modern peptidomimetic drug design, the modulation of backbone conformation is a critical strategy for improving potency and metabolic stability. While Proline (Pro) is the gold standard for inducing turns and constraining peptide backbones, its 4-membered ring analogue, Azetidine-2-carboxylic acid (Aze) —specifically the protected building block 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate —offers a distinct "contraction" effect.[1] This guide analyzes the structural, synthetic, and biological implications of substituting Pro with Aze.[2][3]
Part 1: Structural & Conformational Physics
The fundamental difference lies in the ring size. Proline possesses a 5-membered pyrrolidine ring, while Azetidine possesses a 4-membered ring.[1] This seemingly minor change drastically alters the local energy landscape of the peptide chain.
Ring Strain and Geometry
-
Proline (5-membered): The pyrrolidine ring is flexible, adopting two main puckering modes (C
-endo and C -exo).[1] It typically induces -turns (types I and II) and stabilizes -helices.[1] -
Azetidine (4-membered): The azetidine ring is nearly planar and highly strained (~25 kcal/mol).[1] This rigidity restricts the
(phi) torsion angle to a narrower range (approx. -60° to -90°) compared to Proline.[1] -
Consequence: Aze residues strongly disfavor
-helices and -turns.[1] Instead, they force the backbone into -turns (a tighter, 3-residue turn).[1]
Cis/Trans Isomerization
Both residues allow cis and trans isomers around the Xaa-Pro/Aze amide bond.[1] However, the energy barrier for isomerization is lower for Aze, and the equilibrium population of the cis isomer is often higher in Aze-containing peptides compared to Pro, due to reduced steric clash between the N-substituent and the C
Data Comparison: Torsion Angles & Turn Preference
| Feature | Proline (Pro) Derivatives | Azetidine (Aze) Derivatives |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Ring Strain | Low | High (~25 kcal/mol) |
| Flexible (-50° to -150°) | Restricted (-60° to -90°) | |
| Preferred Secondary Structure | ||
| Cis-Amide Content | ~10-30% (solvent dependent) | Often >30% (favored) |
Part 2: Synthetic Utility & Protocol
The specific reagent 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate serves as the N-Boc and C-Ethyl protected monomer for introducing Aze into peptide chains.[1]
Coupling Efficiency
Aze secondary amines are less nucleophilic than Proline due to the ring strain and increased s-character of the nitrogen lone pair.
-
Proline: Couples readily with standard activators (HBTU, HATU).[1]
-
Azetidine: Often requires stronger activation (e.g., HATU/HOAt or COMU) and longer reaction times.[1] The steric crowding around the nitrogen is different; while the ring is smaller, the bond angles push substituents closer to the incoming electrophile.
Stability of the Building Block
-
Acid Sensitivity: The N-Boc group is removed with TFA (Trifluoroacetic acid).[1] The Aze ring is stable under standard Boc-deprotection conditions (50% TFA/DCM).[1]
-
Nucleophilic Sensitivity: Unlike Pro, the Aze ring is susceptible to nucleophilic ring-opening under harsh conditions due to ring strain, although this is rare in standard peptide coupling cycles.
Visualization: Synthesis Workflow
The following diagram illustrates the parallel synthesis pathways and the critical divergence point where Aze alters the folding trajectory.
Caption: Comparative workflow showing the divergence in coupling kinetics and final structural output between Proline and Azetidine derivatives.
Part 3: Biological Impact & Stability
The substitution of Pro with Aze is a powerful tactic to enhance the metabolic stability of peptide drugs.
Proteolytic Resistance
Proteases (like chymotrypsin and trypsin) have evolved active sites that accommodate the specific geometry of natural amino acids.
-
Mechanism: The 4-membered Aze ring alters the trajectory of the scissile bond. It does not fit neatly into the S1' binding pocket of many proteases.
-
Experimental Evidence: Studies involving cyclic peptides show that replacing a Pro or Gly residue with Aze can render the peptide completely resistant to
-chymotrypsin digestion over 24 hours, whereas the Pro/Gly analog is degraded within hours.
Biological Activity (The "Aze Scan")
Similar to an "Alanine scan," an "Aze scan" involves systematically replacing Pro residues with Aze to map the bioactive conformation.
-
Success Case: If a peptide requires a tight
-turn for receptor binding, Aze substitution often increases potency.[1] -
Failure Case: If the peptide requires an
-helix or collagen-like triple helix, Aze substitution disrupts the structure, leading to loss of activity or aggregation (as seen in Aze misincorporation in collagen).
Part 4: Experimental Protocol
Objective: Synthesis of a model dipeptide H-Aze-Phe-OH to demonstrate the handling of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Materials
-
Reagent: 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (N-Boc-Aze-OEt).[1]
-
Solvents: THF, Methanol, DCM, Water.[1]
-
Reagents: LiOH (Lithium Hydroxide), TFA (Trifluoroacetic acid), H-Phe-OMe (Phenylalanine methyl ester), HATU, DIPEA.[1]
Workflow
-
Saponification (Ester Hydrolysis):
-
Dissolve 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1).
-
Add LiOH (2.0 eq) at 0°C. Stir at RT for 2 hours.
-
Result:N-Boc-Azetidine-2-carboxylic acid (N-Boc-Aze-OH) .[1] (Note: The ethyl ester must be removed to create the free acid for coupling).
-
-
Coupling:
-
Deprotection (Optional for extension):
-
Treat the resulting dipeptide with TFA/DCM (1:1) to remove the Boc group.[1]
-
Stability Diagram
Caption: Mechanism of proteolytic resistance conferred by Azetidine ring contraction.[1]
Conclusion
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a high-value building block for peptidomimetic research.[1] It should be selected over Proline derivatives when:
-
Conformational Constraint: You specifically need to induce a
-turn or destabilize a helix.[1] -
Metabolic Stability: You need to protect a cleavage site from proteases.[1]
-
Structural Diversity: You are performing SAR (Structure-Activity Relationship) studies to fine-tune receptor affinity.
While synthetically more demanding (slower coupling, higher cost), the functional benefits of Aze in increasing the half-life and specificity of peptide drugs make it a superior alternative to Proline in advanced drug development campaigns.
References
-
Zagari, A., et al. (1990).[1] Conformational properties of azetidine-2-carboxylic acid containing peptides.
-
Couty, F., et al. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles. [1]
-
PubChem. (2025).[1] 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate Compound Summary. [1]
-
Tavassoli, A., et al. (2017).[1] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [1]
-
Wikipedia. (2024).[1] Azetidine-2-carboxylic acid.[1][6][7][4][8][9][10][11] [1]
Sources
- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Peer-reviewed literature on "1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate" applications
[1]
Executive Summary
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (commonly referred to as N-Boc-Azetidine-2-carboxylic acid ethyl ester or Boc-Aze-OEt ) is a critical heterocyclic building block in medicinal chemistry. It serves as the protected precursor to Azetidine-2-carboxylic acid (Aze) , a four-membered ring homologue of proline.
In drug discovery, this scaffold is utilized to introduce severe conformational constraints into peptide backbones, modulating potency and metabolic stability. Unlike proline (a 5-membered ring), the azetidine ring imposes a distinct angular geometry that can lock bioactive conformations or prevent proteolysis. This guide compares Boc-Aze-OEt against its primary alternatives (Proline derivatives and Aziridine analogs) and details its application in synthesizing peptidomimetics, such as thrombin inhibitors.
Comparative Technical Analysis
Structural & Conformational Properties
The primary utility of Boc-Aze-OEt lies in its ability to alter the local topography of a peptide chain.
| Feature | Azetidine (Aze) Scaffold | Proline (Pro) Scaffold | Implication for Drug Design |
| Ring Size | 4-membered | 5-membered | Aze is more compact, reducing the steric footprint while maintaining rigidity. |
| Ring Strain | ~25 kcal/mol | ~5 kcal/mol | High strain in Aze makes the ring planar, restricting the |
| cis/trans Isomerism | Higher barrier to rotation | Moderate barrier | Aze residues can stabilize cis-peptide bonds more effectively in certain solvents, critical for turn mimetics. |
| pKa (Carboxyl) | ~3.5 (Free acid) | 1.99 (Free acid) | The inductive effect of the closer amine lowers pKa, affecting coupling efficiency. |
| Metabolic Stability | High | Low to Moderate | Aze is a "non-proteinogenic" amino acid; proteases often fail to recognize or cleave Aze-containing bonds. |
Performance vs. Alternatives
-
Vs. L-Proline: Aze creates a "kink" in the peptide chain with a different geometry (
, varies). It is superior when a sharper turn or a more compact hydrophobic collapse is required. -
Vs. Aziridine (3-membered): Aziridines are highly reactive electrophiles (alkylating agents) and unstable. Aze offers a "sweet spot" of stability—it is stable enough to survive standard peptide coupling conditions (EDC/HOBt, HATU) but rigid enough to provide unique spatial projection.
Biological Implications (Safety Warning)
While valuable as a drug scaffold, the free acid (L-Aze) is a toxic proline analogue found in sugar beets. It can be misincorporated into proteins, causing misfolding and endoplasmic reticulum (ER) stress (UPR activation).[1]
-
Control Measure: In synthetic applications, the Boc-protected ethyl ester form (the subject of this guide) prevents accidental biological incorporation until chemically modified.
Experimental Application: Synthesis & Usage
Synthesis from L-Aspartic Acid (The "Green" Route)
The most robust, scalable synthesis avoids hazardous azides or diazo compounds, utilizing L-Aspartic acid as the chiral pool starting material.
Protocol Overview:
-
Esterification: L-Aspartic acid is converted to its diester.
-
N-Protection: Introduction of the Boc group.
-
Cyclization: Intramolecular alkylation (often via a halide or tosylate intermediate) closes the 4-membered ring.
Detailed Protocol: Preparation of Boc-Aze-OEt
-
Reagents: L-Aspartic acid, Thionyl chloride (SOCl2), Ethanol, Di-tert-butyl dicarbonate (Boc2O), Base (Et3N).
-
Step 1 (Diester Formation): Suspend L-Aspartic acid (1.0 eq) in Ethanol. Add SOCl2 (2.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Diethyl L-aspartate hydrochloride.
-
Step 2 (N-Protection): Dissolve the diester in DCM/Water (1:1). Add Na2CO3 (2.5 eq) and Boc2O (1.1 eq). Stir at RT for 12h. Isolate N-Boc-Diethyl L-aspartate.
-
Step 3 (Cyclization - The Critical Step):
-
Note: Direct cyclization often requires reduction to the diol followed by ring closure, or specific alkylation strategies.
-
Alternative (Direct Alkylation): React N-Boc-amino ester with 1-bromo-2-chloroethane using a strong base (LiHMDS) to force cyclization, though this often yields racemic mixtures.
-
Preferred Industrial Route: Reduction of the side chain ester to an alcohol, conversion to a leaving group (Mesylate), and base-induced cyclization.
-
Deprotection for Peptide Coupling
To use 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate in peptide synthesis, the ethyl ester must be hydrolyzed to the free acid.
Standard Operating Procedure (SOP):
-
Dissolution: Dissolve 10 mmol of Boc-Aze-OEt in 20 mL THF/MeOH (1:1).
-
Hydrolysis: Add 20 mL of 1M LiOH (aq) at 0°C.
-
Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Acidify carefully with 1M HCl to pH ~3. Extract immediately with EtOAc (Aze is water-soluble; rapid extraction is key).
-
Yield: Expected >90% of N-Boc-L-Azetidine-2-carboxylic acid (Boc-Aze-OH) suitable for SPPS.
Visualizations
Mechanistic Pathway: Synthesis & Application
The following diagram illustrates the transformation of L-Aspartic Acid into the Azetidine scaffold and its subsequent integration into drug molecules.
Caption: Synthesis of Boc-Aze-OEt from L-Aspartic Acid and its downstream conversion to active pharmaceutical ingredients.
Conformational Energy Landscape
A conceptual comparison of the conformational freedom between Proline and Azetidine.
Caption: Azetidine imposes severe conformational constraints due to high ring strain (~25 kcal/mol), often enhancing receptor selectivity.
References
-
ChemicalBook. (2025).[2][3] 1-Boc-L-azetidine-2-carboxylic acid Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2025). Azetidine-2-carboxylic acid in the food chain and toxicity. PubMed.[4][5] Retrieved from
-
European Patent Office. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid.[6] Retrieved from
-
Heterocycles Journal. (2018). Multigram-scale synthesis of L-azetidine-2-carboxylic acid. Retrieved from
-
TargetMol. (2025). Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester for Drug Discovery. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 4. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | C11H19NO4 | CID 53485131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
